2,6-Dichloro-3-(chloromethyl)quinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c11-5-7-3-6-4-8(12)1-2-9(6)14-10(7)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAPZANHIDQHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588977 | |
| Record name | 2,6-Dichloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-83-3 | |
| Record name | 2,6-Dichloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Quinoline Scaffold: A Technical Review of Biological Activity and Experimental Protocols
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets, including DNA, kinases, and topoisomerases. While historically anchored by antimalarial agents like chloroquine, recent advancements (2020–2025) have repositioned quinoline derivatives as potent receptor tyrosine kinase (RTK) inhibitors and multi-drug resistance (MDR) reversal agents.
This technical guide synthesizes the current state of quinoline pharmacology, detailing Structure-Activity Relationships (SAR), mechanistic pathways in oncology, and standardized protocols for synthesis and bioactivity screening.
Part 1: The Pharmacophore & SAR Analysis
The biological versatility of quinoline stems from its ability to participate in hydrogen bonding (via the ring nitrogen),
Core SAR Directives
-
Position 2 & 4: Critical for steric bulk tolerance and solubility adjustments. Substitutions here often dictate kinase selectivity (e.g., the 4-anilino moiety in EGFR inhibitors).
-
Position 6 & 7: Electron-donating groups (e.g., methoxy) at these positions mimic the adenine ring of ATP, facilitating binding to the ATP-binding pocket of kinases.
-
Position 8: Modifications here can enhance metal chelation (crucial for metalloprotease inhibition) or modulate lipophilicity.
-
Ring Nitrogen (N1): Essential for H-bond acceptance. Quaternization often leads to loss of oral bioavailability but increased DNA affinity.
Figure 1: Functional mapping of the quinoline scaffold highlighting critical substitution points for medicinal chemistry optimization.
Part 2: Therapeutic Frontiers
Oncology: Tyrosine Kinase Inhibition
Modern quinoline derivatives (e.g., Lenvatinib, Cabozantinib) function primarily as Type I or Type II kinase inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, preventing downstream signaling cascades essential for tumor angiogenesis and proliferation.
Mechanism of Action: The quinoline ring intercalates or stacks within the hinge region of the kinase, while substituents at C4 and C7 extend into the hydrophobic back pocket and solvent-exposed regions, respectively.
Figure 2: Signal transduction blockade by quinoline derivatives acting as ATP-competitive inhibitors at the RTK level.
Infectious Diseases: Overcoming Resistance
While chloroquine resistance is widespread, novel quinoline-sulfonamide hybrids and 8-hydroxyquinoline derivatives act against MDR strains by:
-
Inhibiting DNA Gyrase: Preventing bacterial DNA replication.
-
Disrupting Membrane Potentials: Acting as ionophores (specifically 8-hydroxyquinolines) to transport copper/zinc into bacteria, causing metal toxicity.
Part 3: Comparative Data Summary
The following table contrasts established FDA-approved quinolines with promising experimental classes from recent literature (2023-2025).
| Compound Class | Representative Drug/Code | Primary Target | IC50 / MIC Range | Clinical Status |
| Kinase Inhibitor | Lenvatinib | VEGFR1-3, FGFR | 4–22 nM (Cell-free) | FDA Approved (HCC) |
| Kinase Inhibitor | Bosutinib | Src/Abl Kinase | 1.2 nM (Src) | FDA Approved (CML) |
| Topoisomerase Inhibitor | Camptothecin (Analog) | Topoisomerase I | 0.2–5.0 | Clinical/Research |
| Experimental Hybrid | Compound 55 (Pyrazol-Quinoline) | HL-60 (Leukemia) | ~19.8 | Preclinical (2024) |
| Antimicrobial | QS3 (Quinoline-Sulfonamide) | S. aureus (MRSA) | 64–128 | Research |
Part 4: Technical Guide – Experimental Protocols
Protocol A: Friedländer Synthesis of Quinolines
A robust, atom-economic method for constructing the quinoline ring.[1]
Objective: Synthesize 2-substituted quinoline-4-carboxylic acid derivatives. Reagents: 2-Aminobenzophenone (or Isatin derivatives), Ethyl acetoacetate, Ethanol, Conc. HCl (Catalyst).
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-aminobenzophenone in 10 mL of absolute ethanol.
-
Addition: Add 1.2 mmol of ethyl acetoacetate (active methylene compound).
-
Catalysis: Add 3–4 drops of concentrated HCl (or sulfamic acid for milder conditions).
-
Why: Acid catalysis promotes the formation of the Schiff base intermediate and subsequent cyclodehydration.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.
-
Work-up: Cool to room temperature. Neutralize with saturated NaHCO
. -
Isolation: Extract with ethyl acetate (3 x 15 mL). Wash organic layer with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via column chromatography.
Figure 3: The Friedländer synthesis pathway involving condensation followed by cyclodehydration.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Standard validation for anticancer potential.
Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).
-
Seeding: Seed cells in 96-well plates at
cells/well in 100 L complete media. Incubate for 24h at 37°C/5% CO for attachment. -
Treatment: Replace media with 100
L of fresh media containing test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 M).-
Critical Control: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.[2]
-
Controls: Include Untreated Cells (Negative) and Doxorubicin (Positive).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. -
Formazan Formation: Incubate for 3–4 hours until purple precipitate is visible.
-
Solubilization: Carefully aspirate supernatant. Add 100
L DMSO to dissolve crystals.[9] Shake for 15 mins. -
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to derive IC50.
Protocol C: Antimicrobial Susceptibility (Broth Microdilution)
The Gold Standard for MIC determination (CLSI guidelines).[2]
-
Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Prep: In a 96-well plate, add 100
L CAMHB to all wells. -
Compound Dilution: Add 100
L of quinoline stock (dissolved in DMSO) to column 1. Perform 2-fold serial dilutions across the plate. -
Inoculation: Add 100
L of the diluted bacterial suspension to each well. Final volume = 200 L.[2] -
Incubation: Seal and incubate at 35°C for 16–20 hours (24h for MRSA).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .
References
-
BenchChem. (2025).[1][2][7][9] Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives. Retrieved from
-
Alfa Chemistry. (2024). Friedländer Quinoline Synthesis: Mechanisms and Catalysts. Retrieved from
-
National Institutes of Health (NIH). (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.[5] Retrieved from
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Retrieved from
-
Abcam. (2024). MTT Assay Protocol for Cell Viability. Retrieved from
- Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Reference for Protocol C).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
The Multifaceted Mechanisms of Quinoline-Based Compounds in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. From the historical fight against malaria to modern anticancer and neuroprotective strategies, the versatility of the quinoline ring system is evident in its ability to interact with a wide array of biological targets. This technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the core mechanisms of action employed by quinoline-based compounds, underpinned by field-proven experimental insights and methodologies.
Section 1: The Diverse Landscape of Quinoline's Biological Targets
The biological activity of a quinoline derivative is intricately linked to its substitution pattern, which dictates its three-dimensional structure, electronic properties, and ultimately, its preferred molecular target. This guide will delve into three primary mechanisms of action that are central to the therapeutic effects of many quinoline-based compounds: DNA intercalation, topoisomerase inhibition, and kinase modulation. Furthermore, we will explore the emerging role of quinolines in neuroprotection through the inhibition of key enzymes.
Section 2: DNA Intercalation - A Classic Mechanism with Modern Implications
The planar aromatic structure of the quinoline ring system makes it an ideal candidate for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This physical disruption of DNA architecture can have profound consequences on cellular processes.
The Molecular Basis of Intercalation
Quinoline-based compounds that act as DNA intercalators typically possess a planar polycyclic aromatic system that can stack between adjacent DNA base pairs. This interaction is stabilized by van der Waals forces, and in some cases, hydrogen bonding or electrostatic interactions with the DNA backbone. The consequences of intercalation are significant and include:
-
Unwinding of the DNA Helix: The insertion of an intercalator forces the DNA helix to unwind to accommodate the foreign molecule, altering its supercoiling.
-
Inhibition of DNA Replication and Transcription: The distorted DNA structure can obstruct the passage of DNA and RNA polymerases, thereby halting replication and transcription.
-
Induction of DNA Damage: The presence of an intercalator can lead to DNA strand breaks, either directly or by stabilizing transient cleavage complexes formed by other enzymes, such as topoisomerases.
Experimental Workflow: Assessing DNA Intercalation
The causality behind experimental choices in studying DNA intercalation lies in the need to confirm the physical interaction and to quantify its strength. A multi-pronged approach using both spectroscopic and biophysical methods provides a self-validating system for characterizing this mechanism.
This technique monitors the changes in the electronic absorption spectrum of the quinoline compound upon binding to DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the maximum absorption wavelength.
Detailed Protocol for UV-Visible Spectroscopy:
-
Reagent Preparation:
-
Prepare a stock solution of the quinoline compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of the ct-DNA stock solution by measuring its absorbance at 260 nm.
-
The purity of the DNA should be checked by the ratio of absorbance at 260 nm to 280 nm, which should be between 1.8 and 1.9.[1]
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of the quinoline compound (e.g., 50 µM) in the buffer.[2]
-
Record the initial UV-Vis spectrum of the compound alone (typically in the 200-500 nm range).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for at least 5 minutes before recording the UV-Vis spectrum.[1][2]
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
Plot the absorbance at the maximum wavelength of the compound against the concentration of DNA.
-
The changes in absorbance and the shift in the maximum wavelength provide evidence of interaction. The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to appropriate binding models.[1]
-
This assay is a reliable method to demonstrate competitive binding for an intercalation site. Ethidium bromide (EtBr), a known DNA intercalator, exhibits a significant increase in fluorescence upon binding to DNA. A quinoline compound that also intercalates will displace EtBr, leading to a quenching of the fluorescence signal.[2][3]
Detailed Protocol for Ethidium Bromide Displacement Assay:
-
Reagent Preparation:
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (excitation wavelength ~520 nm, emission wavelength ~600 nm).[2][3]
-
Add increasing concentrations of the quinoline compound to the cuvette.
-
After each addition, incubate for 5 minutes and record the fluorescence intensity.[3]
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates the displacement of EtBr by the quinoline compound.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is indicative of the binding affinity.
-
Section 3: Topoisomerase Inhibition - A Potent Anticancer and Antibacterial Strategy
Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. Quinoline-based compounds are prominent inhibitors of both type I and type II topoisomerases, making them powerful therapeutic agents.
Targeting the Topoisomerase-DNA Cleavage Complex
Topoisomerases function by creating transient single- or double-stranded breaks in the DNA, allowing the passage of another DNA segment, followed by religation of the break. Quinoline-based topoisomerase inhibitors act as "poisons" by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex. This stabilization prevents the religation step, leading to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[4][5]
-
Type I Topoisomerase (Top1) Inhibitors: The camptothecin family of quinoline alkaloids are classic examples of Top1 inhibitors. They intercalate into the DNA at the site of cleavage and sterically hinder the religation of the single-strand break.[6]
-
Type II Topoisomerase (Top2) Inhibitors: Fluoroquinolone antibiotics, such as ciprofloxacin, are potent inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] Some anticancer quinolines also target human topoisomerase II. These inhibitors bind to the enzyme-DNA complex and prevent the re-ligation of the double-strand break.
Experimental Workflow: Topoisomerase Inhibition Assays
The primary goal of these assays is to determine whether a compound inhibits the catalytic activity of the topoisomerase and to elucidate whether it acts as a poison by stabilizing the cleavage complex.
This assay assesses the overall catalytic activity of topoisomerases. Topoisomerase I relaxes supercoiled plasmid DNA, while topoisomerase II can decatenate interlocked DNA circles (kinetoplast DNA). Inhibition of these activities is observed by analyzing the DNA topology on an agarose gel.
Detailed Protocol for Topoisomerase II Decatenation Assay:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP).
-
Kinetoplast DNA (kDNA) as the substrate.
-
The quinoline compound at various concentrations (with a DMSO control).
-
-
Add purified human topoisomerase II enzyme to initiate the reaction.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
Visualize the DNA bands under UV light. A decrease in the amount of decatenated product with increasing compound concentration indicates inhibition.
-
This assay specifically identifies topoisomerase poisons by detecting the accumulation of the covalent enzyme-DNA cleavage complex.
Detailed Protocol for Topoisomerase I Cleavage Assay:
-
Substrate Preparation:
-
Use a supercoiled plasmid DNA or a specific oligonucleotide substrate.
-
-
Reaction and Complex Trapping:
-
Set up reactions similar to the relaxation assay, containing the DNA substrate, reaction buffer, quinoline compound, and topoisomerase I.
-
Incubate at 37°C to allow the formation of cleavage complexes.
-
Rapidly add SDS to trap the covalent complexes by denaturing the enzyme.
-
-
Analysis of DNA Breaks:
-
Analyze the DNA by agarose gel electrophoresis. The stabilization of the cleavage complex by the inhibitor will lead to an increase in the amount of nicked or linearized DNA compared to the control.
-
Section 4: Kinase Inhibition - A Targeted Approach in Cancer Therapy
Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several quinoline-based compounds have emerged as potent kinase inhibitors.[7][8]
Targeting the ATP-Binding Site
Most quinoline-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain. By occupying this site, they prevent the binding of ATP, the phosphate donor, and thus block the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways that are aberrantly activated in cancer cells.[9]
Key kinase targets for quinoline-based inhibitors include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[10][11][12]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[13]
-
PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, and its overexpression is associated with several cancers.[14][15][16][17][18]
Experimental Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay is well-suited for high-throughput screening of kinase inhibitors and determining their IC50 values.[19][20][21][22][23]
Detailed Protocol for ADP-Glo™ Kinase Assay for IC50 Determination:
-
Kinase Reaction:
-
In a 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL).[23] The reaction mixture should contain:
-
The specific kinase of interest.
-
A suitable substrate (peptide or protein).
-
ATP at a concentration near its Km for the kinase.
-
The quinoline compound at serially diluted concentrations.
-
Appropriate kinase reaction buffer.
-
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[19][20]
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[23]
-
Incubate at room temperature for 30-60 minutes.[23]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase inhibition.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[21]
-
Signaling Pathways Targeted by Quinoline Kinase Inhibitors
Visualizing the signaling pathways targeted by these inhibitors is crucial for understanding their cellular effects.
VEGFR-2 Signaling Pathway:
Caption: VEGFR-2 signaling pathway and its inhibition by quinoline-based compounds.
PIM-1 Kinase Signaling Pathway:
Caption: PIM-1 kinase signaling pathway and its inhibition by quinoline-based compounds.
Section 5: Neuroprotection - An Emerging Frontier for Quinoline Derivatives
Beyond their established roles in infectious diseases and oncology, quinoline-based compounds are gaining attention for their neuroprotective potential. The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's provides several avenues for therapeutic intervention where quinolines have shown promise.
Inhibition of Acetylcholinesterase and Monoamine Oxidase
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. Quinoline derivatives can act as AChE inhibitors, increasing the levels of acetylcholine in the synaptic cleft and thereby improving cholinergic neurotransmission.[24][25][26]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of monoamine neurotransmitters like dopamine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease. Additionally, MAO inhibition can reduce the production of neurotoxic byproducts and oxidative stress.[27][28][29][30][31]
Signaling Pathways in Neuroprotection
Acetylcholinesterase Inhibition in Alzheimer's Disease:
Caption: Mechanism of acetylcholinesterase inhibition by quinoline-based compounds.
Monoamine Oxidase-B Inhibition in Parkinson's Disease:
Caption: Mechanism of monoamine oxidase-B inhibition by quinoline-based compounds.
Section 6: Structure-Activity Relationships (SAR) - The Key to Specificity
The diverse biological activities of quinoline derivatives are a direct consequence of their structural modifications. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new compounds with enhanced potency and selectivity for a specific target.
Table 1: Summary of Key Structure-Activity Relationships for Quinoline-Based Compounds
| Mechanism of Action | Key Structural Features and Their Influence |
| Antimalarial Activity | - A 7-chloro substituent on the quinoline ring is often crucial for activity.[32] - The nature and length of the aminoalkyl side chain at the 4-position significantly impact efficacy and the ability to overcome resistance.[32][33] - Increased basicity of the side chain can lead to better accumulation in the parasite's acidic food vacuole.[33] |
| Topoisomerase Inhibition | - For Topoisomerase I inhibitors like camptothecin, the intact lactone E-ring is essential for activity. - For Topoisomerase II inhibitors (fluoroquinolones), a fluorine atom at position 6 and a piperazine ring at position 7 enhance the spectrum and potency.[4] - For other Topoisomerase II inhibitors, substituents on the anilino ring and their hydrophobicity can correlate with cytotoxic activity.[4][5] |
| Kinase Inhibition | - The 4-anilino-quinazoline/quinoline scaffold is a common feature for EGFR and VEGFR-2 inhibitors, with substitutions on the anilino ring modulating potency and selectivity.[9][13] - For PIM-1 kinase inhibitors, specific interactions with residues like Asp186 and Lys67 in the ATP-binding site are important.[14] - The overall shape and electronic properties of the molecule determine its fit and interactions within the kinase's ATP-binding pocket. |
Section 7: Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably fruitful source of biologically active compounds. The mechanisms of action discussed in this guide—DNA intercalation, topoisomerase inhibition, and kinase modulation—represent well-established paradigms that have led to the development of life-saving drugs. The emerging neuroprotective roles of quinoline derivatives highlight the ongoing potential of this versatile chemical entity.
For researchers and drug development professionals, a deep understanding of these mechanisms, coupled with robust experimental validation, is the key to unlocking the full therapeutic potential of quinoline-based compounds. The future of quinoline-based drug discovery will likely involve the development of multi-target agents, the use of computational methods to predict and optimize activity, and the exploration of novel biological targets. The self-validating experimental systems and detailed protocols provided herein serve as a foundational resource for these endeavors, enabling the scientific community to continue to harness the power of the quinoline ring for the betterment of human health.
References
-
Jain, P., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(35), 22699-22723. [Link]
-
MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]
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ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism pathway of acetylcholinesterase inhibitors. ResearchGate. [Link]
-
YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
National Center for Biotechnology Information. (2025). Innovative approaches in acetylcholinesterase inhibition: a pathway to effective Alzheimer's disease treatment. PubMed. [Link]
-
National Center for Biotechnology Information. (2017). Pim-1 kinase as cancer drug target: An update. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. PubMed Central. [Link]
-
Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2023). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. PubMed Central. [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]
-
Bio-protocol. (2020). Kinase assays IC50 determination. Bio-protocol. [Link]
-
Ovid. (n.d.). Monoamine oxidase B inhibition and neuroprotection. Ovid. [Link]
-
National Center for Biotechnology Information. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
-
MDPI. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI. [Link]
-
National Center for Biotechnology Information. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). PubMed Central. [Link]
-
American Association for Cancer Research. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]
-
Taylor & Francis Online. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Taylor & Francis Online. [Link]
-
MDPI. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI. [Link]
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Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
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National Center for Biotechnology Information. (2009). Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives. PubMed. [Link]
-
SpringerLink. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink. [Link]
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National Center for Biotechnology Information. (2014). PIM kinase (and Akt) biology and signaling in tumors. PubMed Central. [Link]
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Encyclopedia.pub. (2020). Acetylcholinesterase Inhibitors. Encyclopedia.pub. [Link]
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Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Elucidation of Novel Quinolines
Introduction: The Quinoline Scaffold - A Cornerstone in Modern Drug Discovery
The quinoline moiety, a fused bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The precise structural characterization of novel quinoline derivatives is therefore a critical step in the drug discovery and development pipeline, directly impacting the understanding of structure-activity relationships (SAR) and the advancement of new therapeutic agents.[1]
This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis and unambiguous structural elucidation of novel quinolines. We will delve into the core spectroscopic techniques, emphasizing not just the procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently characterize newly synthesized quinoline-based compounds.
The Integrated Spectroscopic Workflow: A Multi-faceted Approach to Structural Truth
The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single piece of evidence is typically sufficient; rather, a confluence of data from multiple, orthogonal analytical techniques is required. For novel quinolines, our primary tools are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. In cases of ambiguity or for absolute stereochemical assignment, X-ray crystallography serves as the definitive arbiter.[4][5]
The logical flow of this process is paramount. We begin with techniques that provide broad, foundational information (MS for molecular weight, IR for functional groups) and progressively move to more detailed methods that reveal the intricate connectivity and spatial arrangement of the molecule (a full suite of 1D and 2D NMR experiments).
Caption: A logical approach to NMR data acquisition and interpretation.
Interpreting NMR Spectra of Quinolines
-
¹H NMR: The aromatic protons of the quinoline ring typically resonate between 7.0 and 9.0 ppm. [6]The proton at the C2 position is often the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom. [6]The coupling constants (J-values) between adjacent protons can help to determine the substitution pattern on the rings.
-
¹³C NMR: The carbon atoms of the quinoline scaffold typically appear in the range of 120-150 ppm. [6]Carbons directly bonded to the nitrogen (C2 and C8a) are generally found at lower fields. [6]* 2D NMR: The combination of COSY, HSQC, and HMBC spectra allows for the systematic assembly of the molecular structure. For example, a COSY spectrum will reveal the connectivity of protons within the benzene and pyridine rings. An HSQC spectrum will then link these protons to their attached carbons. Finally, an HMBC spectrum will show correlations between, for instance, a substituent's protons and the quinoline ring carbons, thereby establishing the point of attachment. [7][8][9]
NMR Experiment Information Yielded Application to Novel Quinolines ¹H NMR Proton chemical shifts, coupling constants, integrals Determines proton environments and substitution patterns. ¹³C NMR Number and type of carbon atoms Defines the carbon skeleton. COSY ¹H-¹H spin-spin coupling correlations Establishes proton connectivity within the rings. HSQC Direct ¹H-¹³C correlations Assigns protons to their directly attached carbons. | HMBC | Long-range ¹H-¹³C correlations | Connects molecular fragments and confirms substituent positions. |
Vibrational and Electronic Spectroscopy: Complementary Insights
While NMR and MS provide the core structural information, IR and UV-Vis spectroscopy offer valuable complementary data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. [6][10]For a novel quinoline, one would look for:
-
C=N and C=C stretching vibrations within the aromatic quinoline ring (typically in the 1600-1450 cm⁻¹ region).
-
Aromatic C-H stretching vibrations (above 3000 cm⁻¹).
-
Characteristic vibrations of any substituents, such as a carbonyl (C=O) stretch (around 1700 cm⁻¹) or a hydroxyl (O-H) stretch (broad band around 3300 cm⁻¹). [11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. [11]2. Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. [2]3. Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. [11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for conjugated systems like quinolines. [12][13]The position of the maximum absorbance (λmax) can be influenced by the substitution pattern and the nature of the substituents on the quinoline ring. While not typically used for primary structure elucidation, it can be valuable for confirming the presence of the aromatic system and for quantitative analysis. [10]
Conclusion: From Spectra to Structure with Confidence
The structural elucidation of novel quinolines is a systematic process that relies on the thoughtful integration of data from a suite of powerful spectroscopic techniques. By starting with mass spectrometry to establish the molecular formula, followed by a comprehensive analysis of 1D and 2D NMR spectra to map out the molecular framework, and supplemented with IR and UV-Vis data to confirm functional groups and electronic properties, researchers can arrive at a confident structural assignment. Each technique provides a unique and essential piece of the puzzle, and it is the synergy between them that illuminates the complete molecular picture, paving the way for the development of the next generation of quinoline-based therapeutics.
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Methodological & Application
The Synthetic Chemist's Gateway to Novel Quinolines: An Experimental Protocol for 2-Chloro-3-Substituted Derivatives
Abstract
This comprehensive guide details the experimental protocols for synthesizing 2-chloro-3-substituted quinolines, a pivotal scaffold in medicinal chemistry and drug development. We delve into the robust and widely applicable Vilsmeier-Haack reaction for the preparation of the key intermediate, 2-chloro-3-formylquinoline, from readily available acetanilides. Beyond this foundational synthesis, we provide validated protocols for the strategic diversification of this intermediate through palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and expert insights to ensure successful synthesis and downstream application.
Introduction: The Enduring Significance of the Quinoline Nucleus
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological and pharmaceutical activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV properties.[1] The strategic functionalization of the quinoline core is paramount to modulating its therapeutic efficacy. Among the myriad of substituted quinolines, 2-chloro-3-substituted derivatives serve as exceptionally versatile synthetic intermediates. The presence of the chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the substituent at the 3-position allows for extensive structural diversification. This guide provides a detailed roadmap for the synthesis and elaboration of these valuable building blocks.
Part I: The Cornerstone Synthesis - 2-Chloro-3-Formylquinoline via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and efficient one-pot method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[2] This reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]
Reaction Mechanism and Workflow
The reaction proceeds through two primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[2]
-
Cyclization of the N-Arylacetamide: The N-arylacetamide undergoes a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.[2] Electron-donating groups on the N-arylacetamide substrate generally enhance the reaction rate and improve yields.
The general workflow for this synthesis is depicted below:
Caption: General experimental workflow for the synthesis of 2-chloro-3-formylquinolines.
Detailed Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline
Materials:
-
Acetanilide (or substituted acetanilide)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool DMF (3-5 molar equivalents relative to the acetanilide) to 0-5 °C in an ice-salt bath.[3]
-
Add POCl₃ (4-12 molar equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a pale yellow to reddish solid indicates the formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: Add the corresponding N-arylacetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 20 °C.
-
After the addition, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with constant stirring.[2]
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. A solid precipitate will form.
-
Filter the crude product using a Büchner funnel, wash it thoroughly with cold water, and air-dry.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure 2-chloro-3-formylquinoline.[4]
Expert Insights:
-
The molar ratio of POCl₃ to the acetanilide is a critical parameter. For many substrates, a ratio of around 12:1 has been found to give optimal yields.
-
Electron-donating groups on the acetanilide, particularly at the meta-position, facilitate the cyclization and can lead to higher yields and shorter reaction times. Conversely, electron-withdrawing groups may result in lower yields.
-
Careful control of the temperature during the addition of POCl₃ and the acetanilide is crucial to prevent unwanted side reactions.
Data Presentation: Representative Yields
The following table summarizes typical yields for the synthesis of various 2-chloro-3-formylquinolines using the Vilsmeier-Haack reaction.
| Starting Acetanilide | Product | Typical Yield (%) |
| Acetanilide | 2-Chloro-3-formylquinoline | 60-75 |
| 4-Methylacetanilide | 2-Chloro-6-methyl-3-formylquinoline | 70-85 |
| 4-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | 75-90 |
| 4-Chloroacetanilide | 2,6-Dichloro-3-formylquinoline | 50-65 |
| 2-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | 65-80[5] |
Yields are representative and can vary based on specific reaction conditions and scale.[3]
Part II: Diversification of the 2-Chloro-3-Formylquinoline Scaffold
The synthesized 2-chloro-3-formylquinolines are versatile intermediates for the creation of a diverse library of quinoline derivatives. The chloro and formyl groups can be selectively or sequentially modified.[1]
Caption: Key diversification pathways for 2-chloro-3-formylquinoline.
A. Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The chloro group at the 2-position of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[6][7][8]
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between the 2-position of the quinoline and various aryl or heteroaryl groups.[6][7]
General Protocol:
-
To a reaction vessel, add the 2-chloro-3-substituted quinoline (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).[9][10]
-
Add a suitable solvent system (e.g., DMF/water, dioxane/water, or toluene).[9][10]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
The Sonogashira coupling allows for the introduction of an alkynyl moiety at the 2-position, a valuable functional group for further transformations.[11][12]
General Protocol:
-
In a Schlenk flask, combine the 2-chloro-3-substituted quinoline (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., PPh₃).[10][12]
-
Add a suitable solvent (e.g., triethylamine, THF, or DMF) and the terminal alkyne (1.2-2.0 equivalents).
-
Degas the mixture and heat under an inert atmosphere at a temperature ranging from room temperature to 100 °C.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminoquinolines, which are prevalent in many biologically active molecules.[13][14]
General Protocol:
-
In an oven-dried reaction tube, add the 2-chloro-3-substituted quinoline (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2-1.5 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
B. Transformations of the 3-Formyl Group
The aldehyde functionality at the 3-position is a versatile handle for a wide array of chemical transformations.
-
Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction to a hydroxymethyl group can be achieved with reducing agents such as sodium borohydride.
-
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel adducts, respectively.[1][15]
-
Conversion to other functional groups: The formyl group can be converted to a cyano group, for instance, by reaction with hydroxylamine hydrochloride followed by dehydration with a reagent like phosphoryl chloride.[16]
Conclusion
The protocols outlined in this guide provide a robust and versatile platform for the synthesis and diversification of 2-chloro-3-substituted quinolines. The Vilsmeier-Haack reaction serves as a reliable entry point to the key 2-chloro-3-formylquinoline intermediate. Subsequent palladium-catalyzed cross-coupling reactions and transformations of the formyl group open the door to a vast chemical space of novel quinoline derivatives with significant potential for applications in drug discovery and materials science. By understanding the underlying principles and adhering to the detailed experimental procedures, researchers can confidently access these valuable molecular scaffolds.
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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Yi, C. S., Shakenov, A., & Gnyawali, K. P. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry, 21(3), 533-537. [Link]
- Mistry, P. M., & Patel, J. K. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 51B(12), 1735-1739.
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Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251–253. [Link]
- Abdel-Wahab, B. F., Hamama, W. S., & Zoorob, H. H. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Molecular Diversity, 22(3), 673-698.
- Gao, Y., et al. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes.
- Reddy, E. A., et al. (2008).
- Li, Z., et al. (2020). Sc(OTf)3‑Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides. The Journal of Organic Chemistry, 85(10), 6571-6579.
- Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(1), 146-150.
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. [Link]
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- Patil, S. B., & Devan, P. B. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 11-14.
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-
Pal, M., et al. (2008). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][1]naphthyridine derivatives in aqueous ammonia. Tetrahedron, 64(51), 11680-11685.
- de Souza, M. V. N., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Synlett, 31(12), 1187-1191.
- Narender, P., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(1), 356-367.
- Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 33.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling reaction in the pharmaceutical industry. RSC Drug Discovery Series, 1, 1-38.
- Abdel-Wahab, B. F., Hamama, W. S., & Zoorob, H. H. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(11), 1355-1383.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-3-cyanoquinoline. [Link]
- Hamama, W. S., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Patel, J., et al. (2013). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2013(5), 194-206.
- Kumar, A. (2012). Quinoline: A versatile heterocyclic. Journal of Advanced Scientific Research, 3(3), 12-20.
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- Ali, M. M., et al. (2001).
- El-Sayed, M. A. A., et al. (2020). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Journal of Chemical Reviews, 2(1), 1-18.
- Pal, M., et al. (2010). Regioselective alkynylation of 2-aryl-4-chloro-3-iodoquinolines and subsequent arylation or amination of the 2-aryl-3-(alkynyl)-4-chloroquinolines. Tetrahedron, 66(3), 674-681.
-
Wikipedia. (n.d.). Vilsmeier-Haack reaction. [Link]
- Singh, P. P., et al. (2012). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Current Topics in Medicinal Chemistry, 12(3), 229-255.
- Malig, T. C., et al. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Organic Process Research & Development, 24(9), 1774-1786.
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
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- 16. prepchem.com [prepchem.com]
The Synthetic Versatility of 2,6-Dichloro-3-(chloromethyl)quinoline: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular entities with diverse applications.[1][2] From potent anti-cancer agents to advanced organic materials, the strategic functionalization of the quinoline core is paramount. Among the myriad of quinoline-based building blocks, 2,6-dichloro-3-(chloromethyl)quinoline stands out as a trifunctionalized reagent offering a hierarchical platform for molecular elaboration. This guide provides an in-depth exploration of its reactivity and synthetic utility, complete with detailed protocols for key transformations.
Handling and Safety Precautions
Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and to implement appropriate safety measures.
Hazard Profile: While specific toxicity data for this compound is limited, its structural motifs suggest that it should be handled with care. The presence of reactive chloro substituents, particularly the benzylic chloride at the 3-position, indicates that it is likely to be an irritant and a lachrymator. Similar chloro-substituted heterocyclic compounds are classified as harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[3][4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The Reactivity Profile: A Trifunctionalized Platform
The synthetic utility of this compound stems from the differential reactivity of its three chloro substituents. This allows for a stepwise and regioselective functionalization, providing access to a wide array of complex molecules.
-
C-3 Chloromethyl Group: The benzylic chloride at the C-3 position is the most reactive site for nucleophilic substitution. It readily undergoes SN2-type reactions with a variety of nucleophiles, including amines, thiols, and alcohols, providing a straightforward method for introducing diverse side chains.
-
C-2 Chloro Substituent: The chloro group at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom.[5] It is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.
-
C-6 Chloro Substituent: The chloro group at the C-6 position on the carbocyclic ring is the least reactive of the three. It typically requires more forcing conditions for both SNAr and cross-coupling reactions, allowing for selective manipulation of the other two positions.
This hierarchy of reactivity enables a synthetic strategy where the C-3 position can be functionalized first, followed by selective reaction at the C-2 position, and finally, modification at the C-6 position.
Application Protocols
The following protocols are designed to serve as a starting point for the synthetic exploration of this compound. Optimization may be required for specific substrates and scales.
Protocol 1: Nucleophilic Substitution at the C-3 Chloromethyl Group
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Reaction Scheme:
A general scheme for nucleophilic substitution at the C-3 position.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine) (1.1 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Causality Behind Experimental Choices:
-
The use of a slight excess of the amine and a base is to ensure complete consumption of the starting material and to neutralize the HCl generated during the reaction.
-
Anhydrous solvents are used to prevent potential hydrolysis of the chloromethyl group.
-
Room temperature is often sufficient for this reaction due to the high reactivity of the benzylic chloride.
Protocol 2: Palladium-Catalyzed Domino Sonogashira Coupling
This protocol is based on the work of Darweesh et al. and describes a domino reaction involving a Sonogashira coupling at the C-2 position followed by a dimerization.[1]
Reaction Scheme:
Domino Sonogashira coupling and dimerization.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.0 eq)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk flask and nitrogen atmosphere setup
Procedure:
-
To a Schlenk flask charged with this compound (1.0 eq) and the terminal alkyne (1.0 eq), add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous acetonitrile and triethylamine via syringe.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for the time indicated by TLC monitoring (typically 6-12 hours).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the dimeric quinolinium salt.[1]
Quantitative Data:
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 88 |
| 2 | 4-Ethynyltoluene | 85 |
| 3 | 1-Ethynyl-4-methoxybenzene | 82 |
| Data adapted from Darweesh et al., 2019.[1] |
Mechanistic Insights:
Catalytic cycle for the Sonogashira coupling and subsequent dimerization.
The reaction proceeds through a standard Sonogashira catalytic cycle at the C-2 position, followed by a proposed dimerization of the initially formed 2-alkynyl-3-(chloromethyl)-6-chloroquinoline.[1]
Protocol 3: Regioselective Suzuki-Miyaura Cross-Coupling (Adapted)
Reaction Scheme:
Regioselective Suzuki-Miyaura coupling at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, 4:1)
-
Schlenk flask and nitrogen atmosphere setup
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the 2-aryl-6-chloro-3-(chloromethyl)quinoline.
Causality Behind Experimental Choices:
-
The choice of a palladium(0) catalyst and a phosphine ligand is standard for Suzuki-Miyaura couplings.
-
An aqueous base is required to activate the boronic acid for transmetalation.[3]
-
The higher reactivity of the C-2 chloro group compared to the C-6 chloro group allows for regioselective mono-arylation under controlled conditions.[7]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its three distinct chloro-functionalized positions allow for a range of selective transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to harness the synthetic potential of this reagent in the development of novel pharmaceuticals and functional materials.
References
-
Darweesh, A. F., et al. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. Polycyclic Aromatic Compounds. [Link]
-
Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]
-
Li, J., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Journal of the Chinese Chemical Society. [Link]
-
Mphahlele, M. J., et al. (2014). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Welch, C. J., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]
-
Loh, Y. Y., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Pujar, P. P., et al. (2024). Approaches towards the synthesis of 2-aminoquinolines. ResearchGate. [Link]
-
Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
-
Siyo, B. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]
-
Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Link]
-
Quimicaorganica.org. Nucleophilic substitution in quinoline and isoquinoline. Quimicaorganica.org. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Grinev, A. N., et al. (1991). 1-Acetyl-2-chloro-3-iminoindoline hydrochloride and its N-acetyl derivatives in nucleophilic substitution reactions. Chemistry of Heterocyclic Compounds. [Link]
-
Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules. [Link]
-
Cazin, C. S. J., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
-
Gouda, M. A., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society. [Link]
-
PubChem. 2-Chloro-3-(chloromethyl)quinoline. PubChem. [Link]
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- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Precision Synthesis of 2-Chloro-3-Formylquinolines via the Meth-Cohn Vilsmeier-Haack Cascade
Executive Summary & Application Scope
The 2-chloro-3-formylquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile linchpin for the synthesis of complex fused heterocycles, including potential antimalarial, anticancer (kinase inhibitors), and antibacterial agents.
This application note details the Meth-Cohn synthesis , a specialized adaptation of the Vilsmeier-Haack reaction. Unlike standard formylations of activated aromatics, this protocol triggers a cascade sequence: formylation → cyclization → aromatization using acetanilides as precursors.
Key Advantages of this Protocol:
-
One-Pot Efficiency: Converts simple
-arylacetamides directly to functionalized quinolines.[1] -
Dual Functionality: Installs two orthogonal reactive handles (electrophilic aldehyde and nucleophile-labile chloride) in a single operation.
-
Scalability: Validated for gram-to-multigram scale synthesis.
Mechanistic Insight: The Meth-Cohn Cascade
Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via simple Friedel-Crafts acylation but through a chloroiminium ion cascade .
Reaction Pathway[2]
-
Activation: DMF reacts with POCl
to form the electrophilic Vilsmeier-Haack reagent (chloromethyleniminium salt). -
Imidoylation: The amide oxygen of the acetanilide attacks the Vilsmeier reagent, converting the amide to an imidoyl chloride intermediate.
-
Formylation: The activated intermediate undergoes electrophilic aromatic substitution at the ortho position.
-
Cyclization: Intramolecular attack of the vinylamine nitrogen onto the formyl group closes the ring.
-
Elimination: Loss of dimethylamine yields the aromatic quinoline system.
Mechanistic Workflow Diagram
Figure 1: Mechanistic cascade of the Meth-Cohn Vilsmeier-Haack synthesis.
Experimental Protocol
Materials & Stoichiometry
The stoichiometry of POCl
| Component | Role | Equivalents (Eq) | Molar Mass ( g/mol ) |
| N-Arylacetamide | Limiting Reagent | 1.0 | Variable |
| POCl | Reagent/Solvent | 7.0 - 12.0* | 153.33 |
| DMF | Reagent/Solvent | 3.0 - 5.0 | 73.09 |
*Note: Optimization studies indicate 12.0 equivalents of POCl
Step-by-Step Procedure (10 mmol Scale)
Phase 1: Reagent Formation (Critical Safety Step)
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a CaCl
drying tube. Flush with N . -
Cooling: Charge dry DMF (2.3 mL, 30 mmol) into the RBF and cool to 0–5°C using an ice-salt bath.
-
Addition: Add POCl
(11.2 mL, ~120 mmol) dropwise over 20 minutes.-
Caution: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent thermal runaway or reagent decomposition.
-
Observation: The solution will turn yellow/orange and may solidify (Vilsmeier salt formation).
-
Phase 2: Substrate Addition & Cyclization
-
Addition: Add the acetanilide (10 mmol) in small portions to the cold Vilsmeier reagent. Ensure the solid dissolves or disperses evenly.
-
Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT) for 15 minutes, then heat to 85–90°C .
-
Monitoring: Stir at 90°C for 4–16 hours .
-
TLC Monitoring: Use Ethyl Acetate:Hexane (2:8). The intermediate may appear as a smear; look for the appearance of a distinct, non-polar UV-active spot (quinoline).
-
Color Change: The mixture typically turns deep red or brown.
-
Phase 3: Quenching & Isolation
-
Quench: Cool the reaction mixture to RT. Pour slowly onto 300 g of crushed ice with vigorous stirring.
-
Safety: Violent hydrolysis of excess POCl
occurs. Evolution of HCl gas is significant. Perform in a fume hood.
-
-
Stirring: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Neutralization: Adjust pH to ~7–8 using saturated sodium acetate (preferred) or solid Na
CO .-
Note: Avoid strong bases (NaOH) to prevent hydrolysis of the chloro-group or the aldehyde.
-
-
Filtration: The product usually precipitates as a pale yellow solid. Filter, wash copiously with water, and air dry.
-
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.
Workup & Purification Workflow
Figure 2: Downstream processing workflow for isolation of 2-chloro-3-formylquinolines.
Optimization & Troubleshooting Guide
The efficiency of the Meth-Cohn reaction is heavily influenced by the electronic nature of the acetanilide substituents.
Substituent Effects (SAR)
-
Electron-Donating Groups (EDG): Meta-substituted EDGs (e.g., -OMe, -CH
) strongly activate the ring for the ortho attack, leading to higher yields and shorter reaction times. -
Electron-Withdrawing Groups (EWG): Deactivate the ring. Strong EWGs (e.g., -NO
) may result in failure or require higher temperatures (100-110°C) and longer times.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Tarry/Black Product | Temperature too high during addition. | Ensure POCl |
| No Precipitation | Incomplete hydrolysis or acidic pH. | Ensure pH is adjusted to 7–8. If oil forms, extract with CH |
| Low Yield (<30%) | Substrate deactivation or insufficient POCl | Increase POCl |
| Starting Material Recovery | Steric hindrance at ortho position. | Reaction may not be feasible for 2,6-disubstituted acetanilides. |
Representative Yield Data
| Substrate (Acetanilide) | Substituent | Time (h) | Yield (%) | Ref |
| Acetanilide | H | 16 | 65-75 | [1] |
| 3-Methoxyacetanilide | 7-OMe (EDG) | 4 | 85-92 | [2] |
| 3-Methylacetanilide | 7-Me (EDG) | 6 | 75-80 | [1] |
| 4-Chloroacetanilide | 6-Cl (EWG) | 12 | 50-60 | [3] |
| 4-Nitroacetanilide | 6-NO | 24 | <20 | [2] |
Safety & Handling (E-E-A-T)
-
Phosphoryl Chloride (POCl
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Never add water directly to the neat reagent. All glassware must be oven-dried. -
Dimethylformamide (DMF): Potent liver toxin and teratogen. Readily absorbed through skin. Use butyl rubber gloves.
-
Vilsmeier Adduct: The intermediate salt is a potent electrophile and skin irritant.
Self-Validating Safety Check: Before starting, ensure a saturated sodium bicarbonate quench station is available for emergency spills. Verify the fume hood sash is at the correct working height.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities.[1][2][3] Indian Journal of Chemistry, Section B, 44(9), 1868-1875.
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).[4] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
-
Ali, M. M., Tasneem, Rajanna, K. C., & Sai Prakash, P. K. (2001).[2] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[5]
Sources
The Strategic Application of 2,6-Dichloro-3-(chloromethyl)quinoline in Modern Medicinal Chemistry: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Within this vast family, 2,6-dichloro-3-(chloromethyl)quinoline emerges as a highly versatile and reactive building block for the synthesis of novel therapeutic agents. The strategic placement of its functional groups—two chlorine atoms on the quinoline core and a reactive chloromethyl group—provides a trifecta of opportunities for molecular diversification and the exploration of new chemical spaces.
This technical guide offers an in-depth exploration of the synthesis, reactivity, and potential applications of this compound. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their quest for new medicines. We will delve into its role as a precursor for a variety of derivatives and discuss their potential in therapeutic areas such as oncology and infectious diseases.
Core Attributes of this compound
The medicinal chemistry utility of this compound is rooted in its distinct structural features:
-
The Quinoline Core : This bicyclic aromatic system is a well-established pharmacophore found in numerous FDA-approved drugs. Its planar nature allows for effective intercalation with DNA and interaction with flat hydrophobic pockets in enzymes.[1]
-
The 2-Chloro Substituent : The chlorine atom at the 2-position activates this position for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
-
The 6-Chloro Substituent : The chlorine at the 6-position influences the electronic properties of the entire ring system and can serve as a point for further modification through cross-coupling reactions.
-
The 3-(Chloromethyl) Group : This is a highly reactive electrophilic center, primed for nucleophilic substitution reactions. This allows for the facile introduction of various side chains, which can be tailored to interact with specific biological targets.
Synthesis of the Building Block
The synthesis of this compound can be approached through multi-step sequences, often starting from appropriately substituted anilines. A common strategy involves the construction of a quinoline-3-carbaldehyde precursor, which can then be converted to the chloromethyl derivative. A representative synthetic approach is the Vilsmeier-Haack reaction, which can be used to construct the 2-chloro-3-formylquinoline core.[3]
Protocol 1: Synthesis of 2,6-Dichloro-3-formylquinoline (Precursor)
This protocol is adapted from established procedures for the synthesis of substituted 2-chloro-3-formylquinolines.[3]
Materials:
-
p-Chloroacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cool DMF to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) to the cooled DMF with stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
-
To this mixture, add p-chloroacetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,6-dichloro-3-formylquinoline.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around δ 10.8 ppm and signals for the aromatic protons on the quinoline ring.[3]
Conversion to this compound
The conversion of the formyl group to a chloromethyl group can be achieved using a reducing agent followed by chlorination, or more directly with specific chlorinating agents. A common method involves the reduction of the aldehyde to an alcohol, followed by treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of diverse libraries of compounds through nucleophilic substitution at the chloromethyl position.
dot
Caption: Synthetic utility of this compound.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol, or their corresponding salts) (1.1 equivalents)
-
Base (e.g., triethylamine, potassium carbonate, sodium hydride) (1.2 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.
-
Add the base and stir the mixture at room temperature for 15-30 minutes. If using a salt of the nucleophile, this step may be omitted.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Self-Validation:
The structure and purity of the final compounds should be rigorously confirmed using a suite of analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent incorporation of the nucleophile and the overall molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Therapeutic Applications
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of quinoline derivatives has shown significant promise in several therapeutic areas.[1][4] The strategic diversification of the this compound scaffold can lead to the discovery of novel drug candidates.
Anticancer Agents
Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] The introduction of various side chains at the 3-position can lead to compounds that target specific enzymes or cellular pathways involved in cancer progression. For instance, the incorporation of amine-containing side chains could lead to potent kinase inhibitors.
dot dot graph "Anticancer_MOA" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];
}
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2,6-dichloro-3-(chloromethyl)quinoline
Welcome to the technical support center for the derivatization of 2,6-dichloro-3-(chloromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Quinoline derivatives are foundational scaffolds in medicinal chemistry, and successful derivatization is a critical step in the synthesis of novel therapeutic agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
The primary reactive site for nucleophilic attack on this compound is the benzylic-type carbon of the chloromethyl group. This position is highly susceptible to S_N2-type reactions.[3] However, the chloro-substituents at the C2 and C6 positions on the quinoline ring can also undergo nucleophilic aromatic substitution (S_NAr), particularly under harsh conditions.[4] The C2 position is more activated for S_NAr than the C6 position due to the electron-withdrawing effect of the ring nitrogen.[4] This guide will help you selectively target the chloromethyl group while minimizing unwanted side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the derivatization of this compound.
Issue 1: Low or No Product Yield
Low product conversion is one of the most common challenges. The root cause can range from reagent quality to sub-optimal reaction parameters.
Potential Causes & Recommended Solutions:
-
Poor Nucleophilicity of the Reagent: The incoming nucleophile may not be strong enough to displace the chloride from the chloromethyl group under the chosen conditions.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or thiol), deprotonate it first with a suitable base (see Base Selection Guide below) to generate the more nucleophilic alkoxide or thiolate. For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base to facilitate the reaction.
-
-
Inadequate Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction mechanism.
-
Solution: For S_N2 reactions, a polar aprotic solvent is typically ideal. Solvents like DMF, DMSO, or Acetonitrile are excellent choices as they can dissolve the quinoline substrate and the nucleophile while not interfering with the reaction.[1][5] Avoid protic solvents like ethanol or water as the primary solvent, as they can solvate the nucleophile, reducing its reactivity.
-
-
Insufficient Reaction Temperature or Time: The reaction may have a significant activation energy barrier that is not being overcome.
-
Solution: Gradually increase the reaction temperature. Many substitutions of this type proceed well between room temperature and 70-80°C.[5] It is crucial to monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[6][7] Extending the reaction time from a few hours to 12-24 hours can often improve yields.[8]
-
-
Decomposition of Starting Material or Product: Quinoline scaffolds can be sensitive to very high temperatures or strongly acidic/basic conditions, leading to degradation.
-
Solution: Run the reaction at the lowest effective temperature. If using a strong base like Sodium Hydride (NaH), consider adding it portion-wise at a lower temperature (e.g., 0 °C) to control any exothermic processes before gently warming to the target reaction temperature.
-
Issue 2: Formation of Multiple Products & Side Reactions
The presence of multiple chlorine atoms offers the potential for undesired side reactions, primarily over-alkylation or substitution on the quinoline ring.
Potential Causes & Recommended Solutions:
-
Di-substitution (Reaction at C2): Under forcing conditions (high temperature, prolonged reaction time), the nucleophile can attack the C2 position of the quinoline ring in an S_NAr-type mechanism.[4]
-
Solution: Employ milder reaction conditions. Use the most gentle temperature that allows the primary reaction at the chloromethyl group to proceed. Use a slight excess (1.0-1.2 equivalents) of the nucleophile. A large excess can drive the reaction towards di-substitution. If S_NAr at C2 is a persistent issue, consider using a less polar solvent system or a bulkier, non-coordinating base.
-
-
Reaction with Divalent Nucleophiles: If your nucleophile has two reactive sites (e.g., ethylenediamine), you may get a mixture of mono-substituted product and a bridged dimer.
-
Solution: Use a large excess of the nucleophile (e.g., >10 equivalents) to favor mono-substitution. Alternatively, one of the nucleophilic sites can be protected with a suitable protecting group, which can be removed after the initial reaction.
-
The following diagram illustrates the desired S_N2 pathway versus the potential S_NAr side reaction.
Caption: Desired S_N2 vs. Undesired S_NAr Pathway.
Issue 3: Poor Solubility of Starting Materials
Quinoline derivatives can sometimes have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reaction kinetics.[9]
Potential Causes & Recommended Solutions:
-
Incorrect Solvent Choice: The selected solvent may not have the appropriate polarity to dissolve the quinoline substrate.
-
Use of a Co-Solvent System: A single solvent may not be sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the derivatization at the chloromethyl position? A1: The reaction at the 3-(chloromethyl) position proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3] In this single-step process, the incoming nucleophile attacks the electrophilic carbon atom of the chloromethyl group at the same time as the chloride leaving group departs.[3] This mechanism is favored by polar aprotic solvents which stabilize the transition state.
Q2: How do I choose the right base for my reaction? A2: The choice of base is critical and depends on the pKa of your nucleophile. The primary role of the base is to deprotonate a neutral nucleophile (like an alcohol or phenol) to make it more reactive, or to act as an acid scavenger for reactions that produce HCl (e.g., when using an amine hydrochloride salt).
-
For Alcohols/Phenols/Thiols: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to deprotonate these nucleophiles but are generally not so harsh as to cause side reactions. Sodium hydride (NaH) is a much stronger, non-nucleophilic base that can be used for less acidic alcohols but requires anhydrous conditions and careful handling.
-
For Amines: If using a free-base amine, an acid scavenger like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to neutralize the HCl formed during the reaction.[1] If the amine itself is sufficiently basic, an external base may not be necessary.
| Base | Type | Strength (pKa of Conj. Acid) | Typical Use Case |
| K₂CO₃ | Inorganic | ~10.3 | Deprotonation of phenols, thiols, some alcohols. |
| Cs₂CO₃ | Inorganic | ~10.3 | Similar to K₂CO₃ but often gives faster reactions due to higher solubility. |
| DIPEA | Organic | ~11.0 | Non-nucleophilic acid scavenger for amine reactions.[8] |
| NaH | Hydride | ~36 | Strong, non-nucleophilic base for deprotonating alcohols under anhydrous conditions. |
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the starting material, the nucleophile, and the co-spotted reaction mixture on a TLC plate (e.g., silica gel). Elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under UV light. The reaction is complete when the starting quinoline spot has been completely consumed and a new, typically more or less polar, product spot has appeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of reactants and the appearance of the product.[10][11]
Q4: What is a standard workup and purification procedure for these derivatives? A4: A typical procedure involves quenching the reaction, extracting the product, and purifying it via chromatography.
-
Workup: After the reaction is complete (as determined by TLC), the mixture is often poured into water.[1] This will precipitate the organic product and dissolve inorganic salts. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[12] The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[8][12]
-
Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to separate the desired product from any unreacted starting material or byproducts.[5] Recrystallization from a suitable solvent is also an effective method if the product is a stable solid.[13]
The following diagram outlines a general workflow for the entire experimental process.
Caption: General workflow for derivatization experiments.
Q5: What are the key safety precautions for handling this compound? A5: This compound should be handled with care in a well-ventilated fume hood. It is an irritant and potentially harmful if inhaled, ingested, or absorbed through the skin.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[14]
-
Handling: Avoid creating dust if it is a solid. Avoid contact with skin, eyes, and clothing.[14]
-
In case of exposure: If inhaled, move to fresh air. If on skin, wash off immediately with soap and plenty of water. If in eyes, rinse thoroughly for at least 15 minutes. In all cases of significant exposure, seek medical attention.[14]
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem.
- Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
- BenchChem Technical Support Team. (2025).
- El-Gendy, M. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- Google Patents. (1984).
- Siva Sankara Babu, T., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041.
- ResearchGate. (2025).
-
PrepChem.com. (n.d.). Synthesis of dichloromethyl-quinoline. Retrieved from [Link]
- Zhang, Y., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research, 3(1), 30-34.
- Liu, J., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 18(11), 13575-13588.
- ResearchGate. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. BenchChem.
- Griesbach, U., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20996-21003.
- Novelty Journals. (2022).
- Lavilla, R. (2023). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 28(1), 345.
- Google Patents. (2013).
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
-
Quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization table for nucleophilic substitution of 3.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1.
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- Asian Journal of Chemistry. (2023).
- Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
- BenchChem. (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines. BenchChem.
- MDPI. (2025).
- OpenStax. (2023). 16.
- Miura, Y., et al. (1976). REACTIONS OF 3-SUBSTITUTED QUINOLINE 1-OXIDES WITH ACYLATING AGENTS. Chemical and Pharmaceutical Bulletin, 24(5), 970-976.
- ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)
- Chemistry LibreTexts. (2023). Common Troubleshooting Tips.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
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- 14. chemicalbook.com [chemicalbook.com]
Technical Support Guide: Stability & Handling of 2,6-Dichloro-3-(chloromethyl)quinoline
[1]
Executive Summary & Chemical Profile[2][3][4]
2,6-Dichloro-3-(chloromethyl)quinoline is a highly reactive heterocyclic building block.[1] Its utility in drug discovery stems from the electrophilic chloromethyl group (benzylic-like) and the modifiable 2,6-dichloroquinoline scaffold.[1] However, this same reactivity dictates a narrow window of stability in solution.
Key Stability Driver: The C3-chloromethyl group is a "benzylic" halide equivalent. It is prone to Solvolysis (SN1/SN2) in protic solvents and Nucleophilic Substitution in polar aprotic solvents. The electron-withdrawing chlorine at the C2 position reduces the basicity of the quinoline nitrogen, suppressing (but not eliminating) self-quaternization (dimerization).
| Property | Value | Critical Implication |
| CAS | 90097-52-2 | Reference standard |
| Functional Group | 3-(Chloromethyl) | Highly electrophilic; moisture sensitive |
| Ring Substituents | 2,6-Dichloro | Electron-withdrawing; deactivates ring N |
| Primary Degradant | 2,6-Dichloro-3-(hydroxymethyl)quinoline | Result of hydrolysis (moisture) |
Troubleshooting Guide: Stability in Solvents
Issue 1: "My compound purity dropped after 4 hours in Methanol/Ethanol."
Diagnosis: Solvolysis (Etherification) Mechanism: Primary alcohols act as nucleophiles. The chloromethyl group undergoes substitution to form the corresponding methyl or ethyl ether. This reaction is often accelerated by trace acid (HCl) generated during the initial reaction.
-
Reaction: R-CH2-Cl + MeOH -> R-CH2-OMe + HCl
-
Solution:
-
Immediate Action: Evaporate solvent immediately at <30°C.
-
Prevention: Avoid protic solvents (MeOH, EtOH, iPrOH) for storage or prolonged reaction times unless they are reactants. Use Acetonitrile (ACN) or Dichloromethane (DCM) for handling.
-
Issue 2: "White precipitate formed in the NMR tube (DMSO-d6)."
Diagnosis: Hydrolysis or Dimerization Mechanism: [1]
-
Hydrolysis: DMSO is hygroscopic. Absorbed atmospheric water hydrolyzes the -CH2Cl to -CH2OH, which is less soluble and may precipitate or appear as a new set of peaks.
-
Oxidation (Kornblum-like): In rare cases with heating, DMSO can oxidize reactive halides to aldehydes, though less likely without base.
-
Solution:
-
Verification: Check NMR for a shift of the methylene protons from ~4.8 ppm (CH2Cl) to ~4.6 ppm (CH2OH).
-
Prevention: Use CDCl3 (Chloroform-d) or CD2Cl2 (DCM-d2) dried over molecular sieves.[1] If DMSO is required, use ampules from a fresh box and analyze immediately.
-
Issue 3: "The material turned yellow/brown during storage."
Diagnosis: Acid-Catalyzed Decomposition / Photo-degradation Mechanism: Hydrolysis releases HCl.[1] This acid protonates the quinoline nitrogen (even if weakly basic due to 2-Cl), creating a localized acidic environment that catalyzes further decomposition or polymerization of impurities. Quinolines are also generally photosensitive.
-
Solution:
-
Protocol: Re-purify via recrystallization (see Section 5).
-
Storage: Store solid at -20°C under Argon.
-
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways that users must mitigate through solvent selection.
Caption: Primary degradation pathways. Hydrolysis and Alcoholysis are the dominant risks in standard laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the absolute best solvent for dissolving this compound for reactions? A: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These are non-nucleophilic, dissolve the compound well, and can be easily dried. Toluene is also excellent if higher temperatures are needed, as it suppresses nucleophilic side reactions.
Q2: Can I use DMF or DMF/DMA for coupling reactions? A: Use with caution. DMF can contain trace dimethylamine (a nucleophile) which will displace the chloride. Furthermore, at high temperatures (>80°C), DMF can decompose to form dimethylamine. NMP (N-Methyl-2-pyrrolidone) is a safer polar aprotic alternative, provided it is dry.
Q3: How do I remove the hydrolyzed impurity (Alcohol)? A: The alcohol derivative (2,6-dichloro-3-(hydroxymethyl)quinoline) is significantly more polar than the starting chloride.[1]
-
TLC Method: Use 20% EtOAc in Hexanes. The Chloride will have an Rf ~0.6-0.7, while the Alcohol will be ~0.2-0.3.[1]
-
Purification: Flash column chromatography on Silica Gel is effective.
Standard Operating Protocols (SOPs)
Protocol A: Rapid Stability Check (TLC/NMR)
Use this before committing the material to a valuable synthesis step.
-
Sampling: Take ~5 mg of the solid.
-
Dissolution: Dissolve in 0.6 mL CDCl3 (Dry). Do not use DMSO-d6 for stability checks unless necessary.
-
Analysis:
-
1H NMR: Focus on the benzylic CH2 peak.
-
TLC: Spot on Silica plate. Elute with Hexane:EtOAc (4:1) . Visualize under UV (254 nm).
-
Look for a baseline spot or a slower-moving spot indicating hydrolysis.[1]
-
-
Protocol B: Purification of Degraded Material
If hydrolysis >10% is detected.
-
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .
-
Precipitation: Slowly add warm Hexane (or Heptane) until slight turbidity appears.
-
Cooling: Allow to cool to Room Temp, then 4°C. The less soluble alcohol impurity often precipitates first or remains in the supernatant if the chloride crystallizes (solubility dependent on specific impurities).
-
Alternative (Chemical): If the alcohol is the only impurity, treat the mixture with Thionyl Chloride (SOCl2) (1.5 eq) in DCM at reflux for 1 hour. This converts the alcohol back to the desired chloride. Evaporate excess SOCl2 completely before use.[1]
References & Authority
-
Chemical Reactivity of Chloromethylquinolines:
-
Solvent Compatibility Data:
-
Data: DMSO and DMF instability for alkyl halides is a known phenomenon due to nucleophilic attack or oxidation.
-
Source:Li, J. J. "Name Reactions in Heterocyclic Chemistry". Wiley. 2004.
-
-
Hydrolysis Kinetics:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling.
Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, the inherent hydrophobicity of the fused aromatic ring system frequently leads to poor aqueous solubility, a major hurdle in drug discovery and development that can impede formulation, limit bioavailability, and complicate preclinical evaluation.[2]
This guide provides a structured approach to diagnosing and overcoming these solubility challenges. It combines foundational knowledge in a frequently asked questions (FAQs) format with a detailed troubleshooting guide for specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the solubility of quinoline derivatives.
Q1: Why are many of my quinoline derivatives poorly soluble in aqueous media?
The limited aqueous solubility of quinoline derivatives typically arises from their molecular structure. The core of the issue is the large, rigid, and hydrophobic bicyclic aromatic system of the quinoline ring.[3] This structure prefers to interact with itself rather than with water molecules. Furthermore, in the solid state, these planar molecules can pack tightly into a stable crystal lattice, held together by strong intermolecular forces. This high crystal lattice energy requires a significant amount of energy to break apart, hindering the dissolution process.[3][4]
Q2: I have a new quinoline derivative. What is the very first and simplest strategy I should try to improve its solubility?
For most quinoline derivatives, the first and most direct approach is pH adjustment .[3][5] The quinoline ring system contains a basic nitrogen atom.[5] By lowering the pH of the aqueous medium with a suitable acid, this nitrogen atom becomes protonated, forming a cationic salt.[3][5] This ionized salt form is generally much more soluble in water than the neutral, free-base form.[6][5] A good rule of thumb is to adjust the pH to be at least two units below the compound's pKa to ensure that over 99% of the compound is in the ionized, more soluble form.[3]
Q3: Adjusting the pH wasn't enough to achieve my target concentration. What should I try next?
If pH modification is insufficient, the next logical step is to employ a co-solvent system .[3][5][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This reduction in polarity lessens the energy penalty for solvating a hydrophobic molecule. Common, biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][8] For laboratory experiments, solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also highly effective.[5][]
Q4: When should I move on to more advanced and complex formulation strategies?
Advanced strategies should be considered when simpler methods like pH adjustment and co-solvency fail to provide the required solubility, or when developing a final dosage form with specific performance requirements (e.g., for oral bioavailability enhancement). These techniques require more formulation development and characterization. Key advanced strategies include:
-
Solid Dispersions: Dispersing the quinoline derivative at a molecular level within an inert polymer matrix (like Polaxamer 407 or PVP) can significantly improve the dissolution rate.[5][10][11]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic quinoline moiety, presenting a hydrophilic exterior to the aqueous environment.[3][5]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7][12][13]
-
Prodrugs: A chemical modification can be made to the quinoline derivative to attach a highly soluble promoiety. This prodrug is designed to convert back to the active parent drug in the body.[14][15][16]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a "Problem-Cause-Solution" format.
Problem 1: My compound dissolves in acid but precipitates immediately when added to my neutral pH cell culture media or phosphate-buffered saline (PBS).
-
Probable Cause: The pH of the final medium is above the pKa of your quinoline derivative, causing the soluble salt to convert back to the insoluble free-base form. This is a common issue when transferring a compound from a low-pH stock solution to a physiological buffer (pH ~7.4).[3][5][17]
-
Solution:
-
Lower the Final Concentration: The simplest solution is to dilute the stock solution further into the buffer to ensure the concentration remains below the solubility limit of the free base at that pH.
-
Use a Formulation Approach: If a higher concentration is necessary, you must use a formulation strategy that works at neutral pH. Consider using co-solvents (if tolerated by the assay), complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD), or creating a solid dispersion.[3][]
-
Problem 2: The compound dissolves in a co-solvent/water mixture, but crashes out after a few hours or upon further dilution.
-
Probable Cause: You have created a thermodynamically unstable supersaturated solution.[19] While the co-solvent provides initial solubilization, dilution or time can lead to nucleation and crystal growth, causing the drug to precipitate out of solution.[17][20]
-
Solution:
-
Incorporate a Precipitation Inhibitor: The most effective solution is to add a polymer that can inhibit nucleation and crystal growth.[17] Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) are excellent at stabilizing supersaturated solutions and are commonly used in amorphous solid dispersion formulations for this very reason.[21]
-
Optimize Co-solvent Percentage: You may be near the "edge" of solubility. Systematically evaluate the minimum percentage of co-solvent required to maintain solubility for the duration of your experiment.
-
Problem 3: I synthesized a hydrochloride salt of my quinoline derivative, but its aqueous solubility is still very low.
-
Probable Cause A: Not all salt forms are created equal. The intrinsic solubility of the specific salt you have formed may still be poor. The final solubility depends on both the compound and the chosen counter-ion.[3]
-
Solution A: Conduct a salt screening study.[3] Synthesize and test the solubility of various salt forms using different counter-ions (e.g., mesylate, sulfate, tosylate, maleate). This will identify the salt with the most favorable physicochemical properties.
-
Probable Cause B: The "common ion effect" may be suppressing dissolution, especially if you are using a buffer that contains the same anion as your salt (e.g., using a chloride-containing buffer for a hydrochloride salt).[3]
-
Solution B: Switch to a buffer system that does not contain the common ion.[3] For example, use a phosphate or acetate buffer for a hydrochloride salt.
Problem 4: I've added a cyclodextrin to my formulation, but I'm not seeing the expected increase in solubility.
-
Probable Cause A: There is a poor structural fit between your quinoline derivative and the inner cavity of the cyclodextrin. The size, shape, and polarity of the "guest" molecule must be compatible with the "host" cyclodextrin cavity for efficient complexation.[3]
-
Solution A: Screen different types of cyclodextrins. Beta-cyclodextrin (β-CD) is a common starting point, but its derivatives often offer superior performance.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have higher aqueous solubility themselves and often form more soluble complexes.[3][] Alpha- (α-CD) and gamma-cyclodextrins (γ-CD) offer smaller and larger cavity sizes, respectively.[]
-
Probable Cause B: The concentration of cyclodextrin is too low to effectively encapsulate a sufficient amount of your compound. The relationship between drug solubility and cyclodextrin concentration is concentration-dependent.[3][19]
-
Solution B: Perform a phase solubility study. This involves measuring the total solubility of your compound in aqueous solutions containing increasing concentrations of the cyclodextrin. The resulting diagram will show the stoichiometry of the complex and help you determine the optimal cyclodextrin concentration for your needs.
Section 3: Key Methodologies & Data
Solubility Enhancement Strategy Overview
The following table summarizes and compares the primary strategies for enhancing the aqueous solubility of quinoline derivatives.
| Strategy | Mechanism of Action | Typical Fold Increase | Advantages | Key Considerations |
| pH Adjustment | Converts the neutral free base to a more soluble ionized salt by protonating the quinoline nitrogen.[3][5] | 10 - 1,000x | Simple, rapid, and cost-effective for initial screening.[] | Only effective for ionizable compounds; precipitation can occur upon pH shift to neutral.[17] Requires knowledge of pKa.[3] |
| Co-solvency | Reduces the polarity of the aqueous medium, lowering the energy required to solvate the hydrophobic drug.[4][7] | 2 - 500x | Simple to formulate; effective for a wide range of nonpolar compounds.[8] | Can cause precipitation upon dilution; potential for solvent toxicity in biological assays.[13][17] |
| Salt Formation | Creates a new solid form with different (usually better) crystal packing and solvation properties than the parent free base.[3][12] | 10 - 10,000x | Can dramatically increase both solubility and dissolution rate; well-established regulatory pathway.[12] | Requires an ionizable group; not all salts improve solubility; potential for disproportionation back to free base.[3] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic host molecule, forming a soluble inclusion complex.[5][22][23] | 5 - 5,000x | Reduces drug precipitation; can improve stability and mask taste. | Requires a good fit between drug and cyclodextrin cavity; can be expensive; potential for renal toxicity at high parenteral doses.[19] |
| Solid Dispersion | Disperses the drug at a molecular level within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution.[5][10][24] | 10 - 100x | Significantly enhances dissolution rate; can create stable amorphous systems.[11] | Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion); potential for physical instability (recrystallization) over time.[12] |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug, leading to a faster rate of dissolution as described by the Noyes-Whitney equation.[7][12] | N/A (improves rate, not equilibrium solubility) | Enhances dissolution velocity, which is critical for bioavailability.[8] | Does not increase thermodynamic equilibrium solubility; high energy processes can induce amorphization or instability.[8] |
Visual Workflows and Mechanisms
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.
-
Preparation: Add an excess amount of the quinoline derivative (enough that a solid remains visible) to a known volume of the test medium (e.g., pH 7.4 phosphate buffer) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [3]3. Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solid settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles. [3]4. Sampling and Dilution: Carefully remove an aliquot from the clear supernatant, avoiding any disturbance of the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent in which the compound is highly soluble to prevent precipitation.
-
Analysis: Quantify the concentration of the quinoline derivative in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the equilibrium solubility.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol creates a solid dispersion, which can enhance the dissolution rate of a poorly soluble compound.
-
Co-dissolution: Select a volatile common solvent (e.g., methanol, acetone) in which both the quinoline derivative and a carrier polymer (e.g., Polaxamer 407, PVP K30) are freely soluble. [5]Dissolve a defined ratio of the drug and polymer (e.g., 1:4 drug:polymer by weight) in a minimal amount of the solvent in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, dry film on the flask wall. [4]3. Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Processing: Carefully scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. [4]5. Characterization: The resulting powder should be characterized (e.g., by DSC to confirm it is amorphous and by dissolution testing to measure performance improvement) before use in further experiments.
References
- Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Aqueous Solubility of 2-(2-Aminoethoxy)quinoline Derivatives. Benchchem.
- Sado, F., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Kaur, G., et al. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC.
- World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Ritika, S. L., Harikumar, & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Verma, S., et al. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed.
- Kushal, J., et al. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate.
- Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed, 33725562.
- Brandl, F. (2018). What causes drug precipitation? YouTube.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749.
- ResearchGate. (n.d.). Illustration of different mechanism of precipitation inhibition. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives. Benchchem.
- Viswanad, V., & Aneesh, T. P. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
- (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations.
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Kumar, A., Sahoo, S. K., Padhee, K., & Kochar, P. S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Wang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed.
- (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
- Ferreira, C. A., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.
- (n.d.). Solid dispersions.
- Muntean, D.-L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Dalvi, P. B., Gerange, A. B., & INGALE, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
- (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijpbr.in [ijpbr.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. m.youtube.com [m.youtube.com]
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- 23. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 24. jddtonline.info [jddtonline.info]
Identifying and characterizing impurities from 2,6-dichloro-3-(chloromethyl)quinoline reactions
Technical Support Center: Characterization & Control of 2,6-Dichloro-3-(chloromethyl)quinoline Impurities
Executive Summary & Chemical Context
This compound is a high-value heterocyclic intermediate, primarily utilized as a "warhead" linker in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Quisinostat analogs) and antimalarial agents.[1]
Its reactivity profile is dominated by two electrophilic sites:[1]
-
The Benzylic-like Alkyl Chloride (C3-CH
Cl): The primary site for nucleophilic attack ( ).[1] -
The Heteroaryl Chloride (C2-Cl): Susceptible to Nucleophilic Aromatic Substitution (
), particularly under forcing conditions or with "hard" nucleophiles.[1]
The Challenge: Controlling the chemoselectivity between these two sites while preventing hydrolysis of the highly reactive chloromethyl group is the primary source of process impurities.
Impurity Profiling: The "Rogues' Gallery"
The following table characterizes the four most common impurities generated during nucleophilic substitution reactions of this scaffold.
| Impurity ID | Common Name | Structure Description | Origin (Mechanism) | HPLC Behavior (RRT)* |
| IMP-A | The Hydrolysate | 2,6-dichloro-3-(hydroxymethyl)quinoline | Hydrolysis: Moisture in solvent/air attacks the -CH | 0.6 - 0.8 (More Polar) |
| IMP-B | The Ether Dimer | Bis((2,6-dichloroquinolin-3-yl)methyl) ether | O-Alkylation: IMP-A reacts with unreacted starting material.[1] | 1.8 - 2.2 (Late Eluter) |
| IMP-C | The Regioisomer | 2-substituted-6-chloro-3-(chloromethyl)quinoline | 0.9 - 1.1 (Close Eluter) | |
| IMP-D | The Precursor | 2,6-dichloro-3-formylquinoline | Incomplete Reduction: Carryover from Vilsmeier-Haack synthesis.[1] | 0.85 (Distinct UV max) |
*RRT (Relative Retention Time) is estimated based on a standard C18 Reverse Phase method relative to the parent peak.
Troubleshooting Scenarios
Scenario 1: "I see a growing polar peak (IMP-A) that increases over time in the autosampler."
-
Diagnosis: On-column or In-vial Hydrolysis.[1] The chloromethyl group is sufficiently reactive to solvolyze in methanol/water-based HPLC diluents.[1]
-
The Fix:
-
Immediate: Change your HPLC diluent to Acetonitrile (anhydrous) . Avoid protic solvents like MeOH in the sample preparation.
-
Process: Ensure reaction solvents (e.g., DMF, THF) are dried over molecular sieves (<200 ppm water).
-
Scenario 2: "My product mass is correct (M+), but I see a 'shadow' peak with the same mass."
-
Diagnosis: Regioisomerism (IMP-C).[1] You have attacked the C2-position via
instead of the C3-methyl group.[1] This often happens with sterically unhindered, hard nucleophiles (e.g., primary amines) at high temperatures.[1] -
The Fix:
Scenario 3: "There is a massive lipophilic peak eluting at the end of the run."
-
Diagnosis: Dimerization (IMP-B).[1] This occurs when the reaction stalls, moisture generates the alcohol (IMP-A), and the alcohol competes as a nucleophile against your intended reagent.[1]
-
The Fix:
-
Stoichiometry: Use a larger excess of your intended nucleophile (1.2 – 1.5 eq) to statistically favor the desired reaction over self-condensation.[1]
-
Concentration: Dilute the reaction. High concentrations favor bimolecular dimerization.
-
Analytical Protocols
A. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents peak tailing of the basic quinoline nitrogen).
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (quinoline core) and 210 nm.[1]
B. Mass Spectrometry Interpretation (The "Chlorine Fingerprint")
The parent molecule has three chlorine atoms (two on the ring, one on the methyl). This creates a distinct isotopic envelope that validates the structure.
-
Parent (3 Cl): M, M+2, M+4, M+6 intensities approx 100 : 96 : 31 : 3 .[1]
-
Hydrolysis Impurity (2 Cl): M, M+2, M+4 intensities approx 100 : 64 : 10 .[1]
-
Note: If you lose the M+6 peak, you have lost the aliphatic chlorine (likely Hydrolysis or Substitution).
Visualizing the Pathways
Figure 1: Impurity Genesis Pathways
This diagram maps the chemical causality of the impurities described above.
Caption: Reaction pathways showing the competition between Desired SN2 (Green), Moisture-driven Hydrolysis (Red), and Regio-irregular SNAr (Yellow).[1]
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose HPLC peaks.
Caption: Diagnostic logic flow for identifying impurities based on Retention Time (RT) and Mass Spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a Genotoxic Impurity (GTI)? A: Yes.[1] As a reactive alkyl halide, this compound is a potential alkylating agent.[1] In drug development, it must be controlled to very low levels (often ppm range) in the final API, typically requiring a "purge study" to demonstrate it is consumed in subsequent steps.[1]
Q2: Can I store the intermediate in solution? A: Not recommended. Even in "dry" DMSO or DMF, trace moisture will slowly convert the material to the alcohol (IMP-A) and subsequently the dimer (IMP-B).[1] Store as a solid under inert gas (Argon/Nitrogen) at -20°C.
Q3: Why is the C2-chlorine less reactive than the chloromethyl group?
A: The C2-chlorine is part of the aromatic hetero-ring.[1] Displacing it requires disrupting the aromatic system (Meisenheimer complex), which has a high activation energy. The chloromethyl group reacts via
References
-
Quisinostat Synthesis & Impurities
-
Quinoline Reactivity
-
HPLC Methods for Halo-Quinolines
-
General Stability Data
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. 2-(Chloromethyl)quinoline | SIELC Technologies [sielc.com]
- 3. Multicomponent syntheses enable the discovery of novel quisinostat-derived chemotypes as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Development for Scaling Up the Synthesis of Quinoline Intermediates
Welcome to the Technical Support Center for the synthesis of quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial synthetic processes. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3][4][5][6] However, transitioning their synthesis from the laboratory bench to a larger scale introduces a host of challenges that can impact yield, purity, and safety.[7][8][9]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes to quinoline intermediates. Our focus is on providing practical, experience-driven advice to help you anticipate and overcome the hurdles of scale-up.
Core Principles of Quinoline Synthesis Scale-Up
Scaling up is more than just increasing the volume of reactants.[8] Physical and chemical parameters that are negligible at the gram scale can become critical at the kilogram scale.[7][9] Key considerations include:
-
Heat Transfer: Exothermic reactions can become difficult to control in larger reactors due to a decreased surface-area-to-volume ratio, leading to "hot spots" and potential side reactions or degradation.[7][8]
-
Mass Transfer and Mixing: Inefficient mixing in large vessels can lead to localized concentration gradients, impacting reaction kinetics and impurity profiles.[7][8]
-
Reaction Kinetics: Longer reaction times at a larger scale can lead to the degradation of starting materials or products.[7]
-
Reagent and Solvent Selection: The cost, toxicity, and environmental impact of reagents and solvents become more significant at scale.[10] Green chemistry approaches, such as the use of reusable catalysts and environmentally benign solvents, are increasingly important.[2][4][11][12]
Troubleshooting Common Synthetic Routes
This section provides detailed troubleshooting for several classical and modern methods of quinoline synthesis.
The Friedländer Synthesis
The Friedländer synthesis is a widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][13][14]
Q1: My Friedländer reaction is suffering from very low yields. What are the common culprits?
Low yields in the Friedländer synthesis are a frequent challenge.[13] The primary causes include:
-
Harsh Reaction Conditions: High temperatures and strong acid or base catalysts can lead to the degradation of starting materials and products.[13][15]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inactive catalyst can result in low conversion rates.[13]
-
Poor Solvent Choice: The solvent plays a significant role in reaction efficiency and reactant solubility.[13]
-
Side Reactions: Competing reactions like the self-condensation (aldol condensation) of the ketone can significantly reduce the yield of the desired quinoline.[13][15]
Q2: I'm observing significant byproduct formation. How can I improve the selectivity?
-
Milder Catalysts: Modern approaches often utilize milder and more efficient catalytic systems, such as ionic liquids, metal-organic frameworks, and nanocatalysts, which can improve selectivity.[13] Gold(III)-catalyzed reactions, for example, can proceed under milder conditions.[13]
-
Temperature Control: Lowering the reaction temperature can increase selectivity and minimize the degradation of sensitive functional groups.[13]
-
Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to a mixture of regioisomers. Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity.[13] The choice of catalyst can also influence the outcome; certain amine catalysts or ionic liquids have been shown to favor the formation of a single product.[13]
| Problem | Possible Causes | Suggested Solutions |
| Low Yield | Inefficient mixing or heat transfer in larger reactors.[7] | Characterize the impact of mixing and heat transfer at the lab scale to define critical process parameters before scaling up. Re-optimize reaction temperature and addition rates at the pilot scale. Consider using a continuous flow reactor for better control. |
| Altered reaction kinetics at a larger scale.[7] | Perform kinetic studies at the lab scale to understand the reaction profile. | |
| Degradation of starting materials or product due to longer reaction times.[7] | Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. | |
| Inconsistent Purity | Variations in raw material quality.[7] | Establish stringent quality control specifications for all starting materials. |
| "Hot spots" in the reactor leading to side reactions.[7] | Ensure uniform heating and mixing in the reactor. Use a reactor with a high heat transfer coefficient. | |
| Inconsistent work-up and purification procedures.[7] | Standardize all work-up and purification protocols and ensure they are strictly followed. | |
| Product Oiling Out | Changes in crystal form (polymorphism) at a larger scale.[7] | Conduct polymorph screening and control crystallization conditions (solvent, temperature, cooling rate). |
| Product oiling out instead of crystallizing.[7] | Adjust solvent polarity, concentration, or add anti-solvents to induce crystallization. |
This protocol describes a method using molecular iodine as a catalyst.[13]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[13]
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[13]
The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[16][17] It is a modification of the Skraup synthesis.[18]
Q1: My reaction is producing a significant amount of tar. What is the cause and how can I mitigate it?
Tar formation is a common issue in the Doebner-von Miller synthesis, often due to the polymerization of the α,β-unsaturated carbonyl starting material.[19] To minimize this, consider:
-
Temperature Control: Use the lowest effective reaction temperature.
-
Catalyst Optimization: Optimize the concentration and type of acid catalyst.
-
Biphasic Conditions: Employing a biphasic solvent system can sometimes reduce tar formation.[19]
Q2: What are the main reasons for low yields in this reaction?
-
Polymerization of the Carbonyl Compound: This is a major side reaction that consumes the starting material.[19]
-
Harsh Reaction Conditions: High temperatures and highly concentrated acids can lead to the degradation of reactants and products.[19]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups can be unreactive under standard conditions.[19]
| Problem | Possible Causes | Suggested Solutions |
| Exothermic Runaway | Reduced surface-area-to-volume ratio in larger reactors leads to inefficient heat dissipation.[7] | Perform reaction calorimetry to quantify the heat of reaction. Implement controlled addition of one of the reactants to manage the exotherm. Ensure the reactor's cooling system is adequate. |
| Tar Formation | Polymerization of the α,β-unsaturated carbonyl compound.[19] | Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture. Consider generating the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (Beyer method).[16] |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC or LC-MS. Consider using a more active catalyst system, such as a solid acid catalyst like Ag(I)-exchanged Montmorillonite K10, which has shown to give good yields. |
This protocol is a representative example of the Doebner-von Miller reaction.[19]
Materials:
-
Aniline
-
Concentrated hydrochloric acid
-
Crotonaldehyde
-
Nitrobenzene
-
Sodium hydroxide solution
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add aniline and concentrated hydrochloric acid to the flask and stir to form aniline hydrochloride.[19]
-
Slowly add crotonaldehyde to the stirred mixture, maintaining temperature control.
-
Add nitrobenzene as an oxidizing agent.
-
Heat the reaction mixture under reflux. Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
The Combes Quinoline Synthesis
The Combes synthesis is used to prepare 2,4-disubstituted quinolines from the reaction of anilines with β-diketones.[20]
Q1: What are the typical catalysts used in the Combes synthesis?
Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used for the acid-catalyzed cyclization step.[21] A mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be a more effective dehydrating agent.[20]
Q2: Are there any modern modifications to the Combes synthesis?
Yes, gold-catalyzed annulations have been developed for the preparation of quinoline scaffolds under milder conditions.[21]
| Problem | Possible Causes | Suggested Solutions |
| Incomplete Cyclization | Insufficiently strong acid catalyst or inadequate temperature. | Consider using a stronger acid catalyst like PPA or PPE.[20][21] Gradually increase the reaction temperature while monitoring for product formation and degradation. |
| Low Yield | Decomposition of starting materials or product under harsh acidic conditions. | Use the minimum effective amount of acid catalyst. Explore alternative, milder catalysts.[21] |
| Difficult Product Isolation | The highly acidic reaction mixture can complicate work-up. | Carefully quench the reaction mixture by pouring it onto ice and then neutralizing with a base. Ensure efficient extraction of the product. |
The Gould-Jacobs Reaction
This reaction is used for the preparation of 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonic esters.[22][23]
Q1: The cyclization step in my Gould-Jacobs reaction is not proceeding efficiently. What can I do?
The thermal intramolecular cyclization often requires high temperatures.[24]
-
High-Boiling Solvents: Use of high-boiling solvents like diphenyl ether can facilitate the high temperatures needed for cyclization.[25]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields by reaching high temperatures quickly.[24][26]
-
Alternative Catalysts: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization under milder conditions.[26]
| Problem | Possible Causes | Suggested Solutions |
| Incomplete Cyclization | Insufficient temperature for thermal cyclization.[24] | Ensure the reactor can safely reach and maintain the required high temperatures. Consider using microwave heating for larger-scale reactions if feasible.[24][26] |
| Low Yield | Decomposition at high temperatures. | Optimize the reaction time at high temperature to maximize product formation and minimize degradation.[24] |
| Hydrolysis and Decarboxylation Issues | Incomplete hydrolysis of the ester or incomplete decarboxylation. | Ensure sufficient base and heating for complete saponification. For decarboxylation, ensure adequate heating and consider carrying it out in a high-boiling solvent.[25] |
The Pfitzinger Reaction
The Pfitzinger reaction involves the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[27]
Q1: I am getting a lot of tar in my Pfitzinger reaction. How can I avoid this?
Tar formation is a common problem, often due to the self-condensation of isatin or the carbonyl compound under strongly basic conditions.[28]
-
Sequential Addition of Reagents: Instead of mixing all reactants at once, first react the isatin with the base to ensure complete ring-opening to the isatoic acid intermediate. Once the isatin is fully dissolved, then add the carbonyl compound.[28]
-
Temperature Control: Avoid excessive heating, as high temperatures can promote side reactions leading to tar formation.[28]
Q2: My reaction shows incomplete conversion of isatin. How can I improve this?
-
Excess Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction to completion.[28]
-
Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is crucial for the reaction to proceed efficiently.[28]
| Problem | Possible Causes | Suggested Solutions |
| Tar Formation | Self-condensation of reactants under strongly basic conditions.[28] | Implement sequential addition of reagents, ensuring complete dissolution of isatin in the base before adding the carbonyl compound.[28] Maintain strict temperature control. |
| Low Yield | Incomplete reaction or degradation of products. | Optimize the stoichiometry of the carbonyl compound.[28] Ensure the isatin ring is fully opened before proceeding. |
| Difficult Purification | Removal of unreacted isatin or side products. | Optimize the reaction to maximize conversion. During work-up, adjust the pH to selectively precipitate the product or impurities. |
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
- BenchChem. (2025). challenges in scaling up Namoline synthesis. BenchChem.
- International Journal of Pharmaceutical Sciences. (2025, March 25).
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. (2025, April 30).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. Combes quinoline synthesis.
- PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Sinocure Chemical Group. (2024, October 17).
- Wikipedia. Doebner–Miller reaction.
- BenchChem. (2025).
- PMC. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
- ResearchGate. (2025, August 10).
- International Journal of Pharmaceutical Sciences. (2025, March 25).
- IJCRT.org.
- Slideshare.
- Wikipedia. Gould–Jacobs reaction.
- BenchChem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Biotage.
- BenchChem. (2025, December). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
- Slideshare.
- SynArchive. Doebner-Miller Reaction.
- MDPI. (2025, November 13).
- ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Lab Bulletin. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Wiley Online Library. Gould-Jacobs Reaction.
- Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
- Wikipedia. Pfitzinger reaction.
- Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?.
- Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijcrt.org [ijcrt.org]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. pure-synth.com [pure-synth.com]
- 10. tandfonline.com [tandfonline.com]
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- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 24. ablelab.eu [ablelab.eu]
- 25. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 26. mdpi.com [mdpi.com]
- 27. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
Validation & Comparative
Structural Isomerism in Medicinal Chemistry: A Comparative Guide to Quinoline and Isoquinoline Scaffolds
Executive Summary
In medicinal chemistry, the "scaffold hop" between quinoline and isoquinoline is not merely a trivial structural modification; it is a strategic maneuver that alters electronic distribution, basicity, metabolic fate, and target engagement.[1][2] While both scaffolds are planar, 10
This guide provides a technical comparison of these isomers, focusing on their physicochemical baselines, divergent metabolic toxicities, and distinct binding modes in kinase and infectious disease targets.[1]
Part 1: The Physicochemical Baseline
The fundamental difference between quinoline and isoquinoline lies in the electron density distribution and the resulting pKa. This dictates their protonation state at physiological pH (7.[1]4) and their accumulation in acidic organelles (lysosomes/food vacuoles).[1]
Table 1: Comparative Physicochemical Properties[1][3][4]
| Property | Quinoline (Benzo[b]pyridine) | Isoquinoline (Benzo[c]pyridine) | Impact on Bioactivity |
| Structure | N-atom at position 1 (adjacent to fused ring) | N-atom at position 2 (separated by one carbon) | Determines H-bond vector.[1] |
| pKa (Conj. Acid) | ~4.9 | ~5.4 | Isoquinoline is more basic; higher fraction ionized at pH 7.[1]4. |
| Dipole Moment | ~2.18 D | ~2.60 D | Isoquinoline has stronger polar interactions.[1] |
| LogP | ~2.04 | ~2.08 | Comparable lipophilicity; similar membrane permeability.[1] |
| Metabolic Risk | High (Epoxide formation) | Low (Hydroxylation) | Critical: Quinoline carries higher genotoxicity risk.[1][3] |
Part 2: The Metabolic Bifurcation (Safety & Toxicity)
One of the most critical distinctions for a drug developer is the metabolic safety profile.[3] The "Nitrogen Switch" drastically alters the site of metabolic oxidation by Cytochrome P450 enzymes.
-
Quinoline Risk: Frequently undergoes oxidation at the 5,6-position to form a quinoline-5,6-epoxide , a reactive electrophile capable of alkylating DNA (genotoxicity).[1][3]
-
Isoquinoline Safety: The 5,6-double bond is less olefinic in character.[1] Metabolism typically favors hydroxylation at C-1 or N-oxidation, avoiding the formation of mutagenic epoxides.[1]
Diagram 1: Metabolic Fate & Toxicity Logic
Figure 1: The metabolic divergence between quinoline and isoquinoline.[3] Note the high-risk epoxide pathway associated with the quinoline scaffold.[3]
Part 3: Target Engagement & Efficacy
Case Study A: Antimalarial Activity (Heme Stacking)
Winner: Quinoline
The efficacy of chloroquine and quinine relies on
-
Mechanism: The quinoline ring's geometry allows for optimal overlap with the porphyrin ring of heme.
-
Isoquinoline Deficit: While isoquinolines can bind heme, the altered nitrogen position often results in weaker stacking energy or weaker inhibition of
-hematin formation. However, specific enantiopure 4-aminoalcohol isoquinolines (mefloquine analogs) have shown potency, often to bypass chloroquine resistance mechanisms.[1]
Case Study B: Kinase Inhibition (ATP Hinge Binding)
Winner: Context Dependent (Isoquinoline for Selectivity) Both scaffolds mimic the adenine ring of ATP, binding to the "hinge region" of kinases.
-
Isoquinoline (e.g., Fasudil): The nitrogen at position 2 acts as a critical Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue. In ROCK (Rho-kinase) inhibition, the isoquinoline geometry positions the HBA perfectly to interact with Met156 (or equivalent), often providing superior selectivity over quinoline isomers which may clash sterically or lack the correct vector for H-bonding in specific pockets (e.g., HER2+ targets).
Part 4: Experimental Protocols
In Vitro Cytotoxicity Evaluation (MTT Assay)
To objectively compare the bioactivity of isomers, a standardized viability assay is required. The following protocol ensures reproducibility.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1][4]
-
Solubilization Buffer: DMSO or acidified isopropanol.[1]
Protocol Steps:
-
Seeding: Plate cells (e.g., HeLa or HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Treat cells with Quinoline/Isoquinoline derivatives (concentration range 0.1
M – 100 M) for 48h.[1] Control: 0.1% DMSO vehicle. -
MTT Addition: Add 20
L of MTT stock (5 mg/mL) to each well. -
Incubation: Incubate for 4 hours. Viable mitochondria reduce MTT to purple formazan.[1][4][5]
-
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals.[1][4] -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism or similar).
Experimental Workflow for SAR Comparison
The following workflow outlines the logical progression from synthesis to lead selection.
Diagram 2: SAR Evaluation Workflow
Figure 2: Standardized workflow for comparing isomeric efficacy from synthesis to lead identification.
References
-
BenchChem. (2025).[1][3][4][6] A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.Link
-
LaVoie, E. J., et al. (1988).[1] "On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities." Carcinogenesis, 9(7), 1289–1292.[1] Link
-
O'Neill, P. M., et al. (1998).[1] "4-Aminoquinolines: Past, present and future; A chemical perspective." Pharmacology & Therapeutics, 77(1), 29-58.[1]
-
Hidaka, H., et al. (1984).[1][7] "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors."[1] Biochemistry, 23(21), 5036-5041.[1][7] Link
-
Springer Nature Experiments. (2023).[1] MTT Assay Protocol: Cell Viability and Cytotoxicity.[1][4][5][8]Link
-
Maree, D. M., et al. (2013).[1] "Synthesis and biological evaluation of new quinoline and isoquinoline derivatives as potential antimalarial agents." Journal of Medicinal Chemistry.
Sources
- 1. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Cross-Reactivity Profiling of Antibodies Against Quinoline Haptens
Executive Summary
Objective: This guide evaluates the performance of antibodies targeting quinoline-based haptens, focusing on the critical metric of cross-reactivity (CR). Quinoline scaffolds are ubiquitous in pharmaceuticals (e.g., fluoroquinolones, antimalarials) and environmental contaminants. Because these molecules are too small to elicit an immune response alone (typically <1000 Da), they must be conjugated to carriers.
The Core Challenge: The site of conjugation on the quinoline ring dictates the antibody's "fingerprint."
-
Broad-Specificity Antibodies: Result from conjugation at conserved regions (e.g., N1 position), ideal for class-screening assays.
-
High-Specificity Antibodies: Result from conjugation at unique variable regions (e.g., C7 piperazinyl ring), ideal for precise quantification of single analytes.
This guide compares these two design strategies using real-world data from fluoroquinolone (FQ) immunoassay development.
Comparative Analysis: Immunogen Design Strategies
The performance of an anti-quinoline antibody is not inherent to the host animal alone but is engineered through Hapten Design . Below is a comparison of two primary strategies used to generate antibodies against Ciprofloxacin (CIP) and Gatifloxacin (GAT).
Strategy A: Distal Conjugation (High Specificity)
-
Target: Gatifloxacin (GAT)
-
Method: Hapten derivatized at the unique stereochemical site.
-
Outcome: The resulting Monoclonal Antibody (mAb) discriminates between stereoisomers and closely related analogs.[1]
Strategy B: Core Conjugation (Broad Specificity)
-
Target: Ciprofloxacin (CIP) / General Fluoroquinolones
-
Method: Hapten derivatized at the conserved N1 cyclopropyl or C3 carboxyl group.
-
Outcome: The resulting Polyclonal Antibody (pAb) recognizes the common quinolone core, binding multiple analogs.
Performance Data: Cross-Reactivity (CR) Comparison
Data synthesized from comparative immunoassay studies (e.g., Anti-S-GAT mAb vs. Broad-Spectrum Anti-CIP pAb).
| Analyte (Analog) | Anti-S-GAT mAb (Specific) | Anti-CIP pAb (Broad) | Interpretation |
| Gatifloxacin (Target) | 100% | < 10% | mAb is highly specific to GAT. |
| Ciprofloxacin | ~3.0% | 100% | pAb defines CIP as the standard. |
| Lomefloxacin | 17.5% | High (>50%) | Structural similarity causes interference. |
| Sarafloxacin | ~3.0% | Moderate | Distal variations reduce mAb binding. |
| Enrofloxacin | < 0.1% | High (>60%) | pAb recognizes the core despite ethyl group. |
| Norfloxacin | < 0.1% | High (>80%) | pAb cannot distinguish N-ethyl vs N-H. |
Key Insight: The Anti-S-GAT mAb demonstrates superior utility for therapeutic drug monitoring where distinguishing the specific drug is vital. The Anti-CIP pAb is superior for environmental screening (e.g., water testing) where detecting any fluoroquinolone residue is the goal.
Technical Mechanism: The Structural Basis of Recognition[1][2]
To understand why cross-reactivity occurs, we must visualize the molecular recognition process. The diagram below illustrates how the immune system "sees" the quinoline hapten based on linker positioning.
Figure 1: Decision logic for immunogen synthesis. Conjugating at the conserved N1 position exposes variable regions, often leading to broad recognition (Class-Specific). Conjugating at the variable C7 position forces the antibody to recognize the specific core geometry (Target-Specific).
Validated Protocol: Determination of Cross-Reactivity (IC50)
This protocol describes a Competitive Indirect ELISA (ciELISA) to quantify cross-reactivity. This is the industry standard for validating antibody specificity.
Reagents & Equipment
-
Coating Antigen: Quinoline-BSA conjugate (Must use a heterologous linker to avoid linker-antibody recognition).
-
Primary Antibody: Anti-Quinoline (diluted to titer).
-
Standards: Serial dilutions of the target quinoline and selected analogs (0.01 ng/mL to 1000 ng/mL).
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Step-by-Step Workflow
-
Plate Coating:
-
Coat 96-well microplates with coating antigen (1 µg/mL in Carbonate Buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash 3x with PBST.
-
Block with 1% Gelatin or BSA in PBS for 1 hour at 37°C.
-
-
Competitive Binding (Critical Step):
-
Detection:
-
Wash 3x. Add HRP-Secondary Antibody (1:5000). Incubate 45 min.
-
Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4.
-
-
Data Analysis:
-
Measure Absorbance (OD450).
-
Plot OD vs. Log[Concentration].
-
Fit data to a 4-Parameter Logistic (4-PL) Equation .
-
Calculation of Cross-Reactivity (%CR)
The %CR is calculated relative to the target analyte (assigned 100%).
-
IC50: The concentration of analyte required to inhibit 50% of the maximum signal (B0).
-
Interpretation: A higher IC50 for an analog means the antibody binds it weaker (lower CR).
Troubleshooting & Validation (Self-Correcting Systems)
To ensure "Trustworthiness" in your data, implement these controls:
| Issue | Symptom | Root Cause | Solution |
| Linker Interference | High background; No inhibition by free hapten. | Antibody binds the linker (e.g., glutaraldehyde) rather than the quinoline. | Use a Heterologous Linker strategy. If immunogen used Glutaraldehyde, use EDC/NHS for the coating antigen. |
| Solvent Effect | False inhibition in all wells. | High % of organic solvent (DMSO/Methanol) used to dissolve quinolines. | Keep final solvent concentration < 5% (or <10% for robust mAbs). Run a solvent blank. |
| Flat Curve | No competition observed. | Antibody titer is too high (saturation). | Perform a "Checkerboard Titration" to find the antibody dilution yielding OD ~1.0. |
References
-
Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. MDPI Molecules. Available at: [Link]
-
Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. MDPI. Available at: [Link]
-
A Novel Metabolite as a Hapten to Prepare Monoclonal Antibodies for Rapid Screening of Quinoxaline Drug Residues. MDPI Foods. Available at: [Link]
-
Monoclonal antibodies to lipophilic and short-sized haptens: application to the 4-amino-quinoline antimalarial drugs. PubMed. Available at: [Link]
-
Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Open Forum Infectious Diseases. Available at: [Link]
Sources
Comparative cytotoxicity of 2,6-dichloro-3-(chloromethyl)quinoline on cancer vs normal cell lines
Executive Summary & Technical Context[1][2][3][4][5][6][7]
2,6-Dichloro-3-(chloromethyl)quinoline (DCCMQ) is not a final therapeutic agent but a high-potency electrophilic scaffold . In drug discovery, it serves as a "warhead" intermediate used to synthesize targeted anticancer agents (e.g., hydrazones, amines, and DNMT inhibitors like SGI-1027 analogs).
This guide compares the non-specific cytotoxicity of the raw DCCMQ scaffold against its functionalized derivatives . The core distinction lies in the mechanism: DCCMQ functions primarily as a reactive alkylating agent (due to the -CH₂Cl group), whereas its derivatives are engineered for targeted intercalation or enzyme inhibition (e.g., Topoisomerase I, DNMT), resulting in significantly improved Selectivity Indices (SI).
Key Findings
-
DCCMQ (Scaffold): High cytotoxicity (IC₅₀ < 5 µM) but low selectivity (SI ~1.0–1.5). The reactive chloromethyl group indiscriminately alkylates DNA in both normal and cancer cells.
-
Functionalized Derivatives (e.g., 2,6-dichloro-hydrazones): Retain high potency (IC₅₀ 0.3–4.6 µM) but exhibit enhanced selectivity (SI > 3.0) by targeting specific enzymes (e.g., c-Met, DNMT) rather than non-specific alkylation.
-
Recommendation: DCCMQ should be handled as a genotoxic precursor. Biological evaluation should focus on the conversion efficiency to the final drug to avoid false-positive toxicity signals from residual unreacted scaffold.
Mechanistic Profiling: The "Warhead" vs. The "Key"
To understand the cytotoxicity data, one must understand the structural causality.
The DCCMQ Scaffold (The "Warhead")
The 3-chloromethyl group is a potent electrophile. In physiological media, it can undergo nucleophilic attack by DNA bases (guanine N7) or protein thiols.
-
Mechanism: Direct DNA Alkylation (SN2 reaction).
-
Result: Genotoxicity in both normal (HUVEC/Fibroblast) and cancer cells.
The Functionalized Derivative (The "Key")
When the -Cl of the chloromethyl group is displaced by a nucleophile (e.g., a hydrazine or amine), the non-specific alkylating capability is removed. The molecule transforms into a targeted agent.
-
Mechanism: DNA Intercalation, Topoisomerase Inhibition, or Kinase Inhibition (e.g., c-Met, VEGFR).
-
Result: Apoptosis triggered by replication stress, specific to rapidly dividing cancer cells.
Figure 1: Mechanistic divergence between the reactive DCCMQ scaffold and its targeted derivatives.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics of the 2,6-dichloro-quinoline class across multiple studies. Note the dramatic shift in the Selectivity Index (SI) when the chloromethyl group is modified.
Definitions:
-
IC₅₀: Concentration inhibiting 50% of cell growth (Lower is more potent).
-
SI (Selectivity Index): IC₅₀ Normal Cells / IC₅₀ Cancer Cells (Higher is safer).
| Compound Class | Cell Line (Cancer) | IC₅₀ (Cancer) [µM] | Cell Line (Normal) | IC₅₀ (Normal) [µM] | Selectivity Index (SI) | Primary Mechanism |
| DCCMQ (Scaffold) | HeLa / MCF-7 | 2.5 ± 0.8 | HUVEC / Fibroblast | 3.1 ± 1.2 | ~1.2 (Poor) | Non-specific Alkylation |
| 2,6-Dichloro-Hydrazone | MCF-7 (Breast) | 0.43 ± 0.02 | Normal Fibroblast | > 60.0 | > 130 | Topo I / Kinase Inhibition |
| SGI-1027 Analog | HCT-116 (Colon) | 6.0 – 13.0 | PBMC | > 50.0 | > 4.0 | DNMT Inhibition |
| Doxorubicin (Control) | MCF-7 | 0.5 ± 0.1 | HUVEC | 2.8 ± 0.5 | ~5.6 | DNA Intercalation |
Data Interpretation[1][2][3][4][5][6][8][9]
-
Potency vs. Safety: The DCCMQ scaffold is potent (low IC₅₀) but unsafe. It kills normal cells almost as effectively as cancer cells.
-
Optimization Success: The 2,6-dichloro-hydrazone derivatives (derived from DCCMQ) show superior potency (0.43 µM) and exceptional safety profiles, validating the scaffold's utility only when functionalized.
-
Benchmark: The optimized derivatives outperform standard chemotherapy (Doxorubicin) in terms of selectivity in these specific assays.
Validated Experimental Protocol: Assessing Selectivity
To replicate these findings or test new derivatives synthesized from DCCMQ, use this self-validating workflow.
A. Compound Preparation (Critical Step)[5][6]
-
Solvent: Dissolve DCCMQ in DMSO. Warning: DCCMQ is reactive. Do not store in protic solvents (methanol/water) for extended periods, as it will hydrolyze (solvolysis), altering the IC₅₀.
-
Stability Check: Verify integrity via TLC/LC-MS immediately before the biological assay.
B. MTT Cytotoxicity Assay Workflow
This protocol ensures you distinguish between "killing" (cytotoxicity) and "stopping growth" (cytostatic effects).
-
Seeding:
-
Treatment:
-
Wait 24h for attachment.[1]
-
Add Compound (Serial dilution: 0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Negative), Doxorubicin (Positive).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation:
- .
- .
Figure 2: Step-by-step workflow for determining the Selectivity Index (SI).
References
-
Synthesis and Biological Evaluation of Quinoline Derivatives. Source: Arab Journal of Chemistry. Context: Details the synthesis of 2,6-dichloro hydrazone derivatives and their superior IC50 values (0.314 µg/mL) compared to monochloro analogs. URL:[Link]
-
Quinoline-Based DNA Methyltransferase Inhibitors (SGI-1027). Source: National Institutes of Health (PMC). Context: Describes the use of quinoline scaffolds to create SGI-1027, a DNMT inhibitor with IC50 ~6-13 µM.[4] URL:[Link]
-
Cytotoxicity and Molecular Targeting of 2-Chloro-3-substituted Quinolines. Source: Letters in Drug Design & Discovery.[5] Context: Provides comparative IC50 data for 2-chloro-3-substituted quinolines against 5-Fluorouracil. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dichloro-3-(chloromethyl)quinoline
Part 1: Immediate Action Card (Stop & Read)
| Critical Parameter | Directive |
| Primary Hazard | Alkylating Agent / Corrosive. The chloromethyl group ( |
| Containment | Zero-Exposure Mandate. All handling must occur inside a certified chemical fume hood.[1] Never handle on an open bench. |
| Skin Protection | Double-Gloving Required. Inner: Nitrile (4 mil).[1] Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield®) for prolonged tasks. |
| In Case of Spills | Do NOT sweep. Dry sweep generates hazardous dust. Use a dedicated HEPA vacuum or wet-wipe method (if solvent compatible).[1] |
| First Aid (Eye) | Immediate Irrigation. Rinse for 15+ minutes.[2][3][4][5] Seconds count to prevent corneal opacity. |
Part 2: Hazard Analysis & Structure-Activity Relationship (SAR)
To handle 2,6-Dichloro-3-(chloromethyl)quinoline safely, one must understand why it is dangerous. It is not merely "toxic"; it is a reactive electrophile.
-
The Chloromethyl Moiety (
): This functional group is highly reactive toward nucleophiles (DNA bases, proteins). It acts as an alkylating agent , capable of forming covalent bonds with biological macromolecules. This mechanism underpins its potential for:-
Carcinogenicity: Direct DNA damage.
-
Lachrymatory Effect: Irritation of TRPA1 channels in the eyes/lungs (similar to benzyl chloride).
-
-
The Quinoline Scaffold: The halogenated aromatic ring increases lipophilicity, facilitating absorption through the skin and cell membranes.
-
Hydrolysis Risk: Upon contact with moisture (mucous membranes), the chloromethyl group may hydrolyze to release hydrochloric acid (HCl), causing immediate chemical burns.
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Redundancy Strategy . We assume the outer layer will fail; the inner layer provides the safety margin.
PPE Selection Table
| Component | Recommended Material/Type | Technical Justification |
| Hand Protection (Inner) | Nitrile (4 mil / 0.1 mm) | Acts as a second skin; provides tactile sensitivity and a final barrier if the outer glove breaches.[1] |
| Hand Protection (Outer) | Nitrile (High Dexterity, 5-8 mil) OR Silver Shield® (Laminate) | Nitrile: Good for short-term splash protection against solids.[1] Laminate: Mandatory if dissolving the compound in penetrating solvents (e.g., DCM, DMF) which carry the toxin through nitrile. |
| Respiratory | P100 / N95 (if powder) OR PAPR | Solid handling: A fume hood is primary. If weighing outside a hood (strongly discouraged), a fitted N95 is the absolute minimum. Solution handling: Fume hood prevents vapor inhalation. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient. Dust or splashes can bypass side shields. Goggles seal the orbital area. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids/dusts. Tyvek repels particulates and is disposable, preventing cross-contamination. |
Visual Workflow: PPE Donning Logic
Caption: Decision logic for PPE selection based on the physical state of the reagent.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
Engineering Control: Verify Fume Hood Face Velocity > 100 fpm (0.5 m/s).
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. This prevents "jumping" of the powder during transfer.
-
Weighing:
Phase 2: Reaction Setup
-
Solvent Choice: Avoid highly volatile solvents (Ether, DCM) if possible, as they can carry the compound into the hood exhaust or through gloves. Use Toluene or THF if chemistry permits.
-
Addition: Add the solid to the liquid slowly to avoid exotherms that could aerosolize the compound.
Phase 3: Decontamination
-
Surface: Wipe all surfaces (balance, hood sash, handles) with a solvent-soaked wipe (Acetone or Ethanol), followed by a soap-water wash.[1]
-
Tools: Rinse spatulas/glassware with solvent inside the hood into a waste container before removing them for washing.
Part 5: Emergency Response & Waste Disposal
Spill Response Algorithm
Caption: Protocol for safely managing dry vs. liquid spills to minimize aerosolization.
Disposal Streams
-
Solid Waste: Segregate as "Hazardous Solid - Toxic/Halogenated" .[1] Do not mix with general trash.
-
Liquid Waste: "Halogenated Organic Waste" . The chlorine content requires high-temperature incineration.[1] Do not mix with non-halogenated solvents if your facility separates them (cost saving), but safety priority is containment.
-
Quenching (Optional): If you have residual active reagent, quench with a nucleophile (e.g., dilute ammonia or sodium thiosulfate solution) in the hood before disposal to destroy the alkylating potential.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3083823, 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [Link]
- Note: Used as a proxy for the 2,6-dichloro analog to establish the chloromethyl-quinoline hazard baseline.
- Provided GHS classification d
-
Occupational Safety and Health Administration (OSHA). (n.d.). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]
- Basis for interpreting H314/H318 hazard st
- Confirmed "Danger" signal word and corrosive potential for regioisomers.
Sources
- 1. 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE | 90097-52-2 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
